molecular formula C8H6BrFO2 B2892533 2-Bromo-3-fluoro-6-methoxybenzaldehyde CAS No. 1780200-30-7

2-Bromo-3-fluoro-6-methoxybenzaldehyde

Cat. No.: B2892533
CAS No.: 1780200-30-7
M. Wt: 233.036
InChI Key: JZGANHGCQQLIPV-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-6-methoxybenzaldehyde (CAS 1780200-30-7) is a multifunctional benzaldehyde derivative of high interest in advanced organic synthesis and medicinal chemistry research. With a molecular formula of C 8 H 6 BrFO 2 and a molecular weight of 233.03 g/mol, this compound serves as a versatile synthetic intermediate . Its structure incorporates three distinct reactive sites: the aldehyde group (-CHO) ideal for nucleophilic addition and condensation reactions, a bromine atom suitable for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille), and a fluorine atom that can influence the electronic properties and metabolic stability of resulting molecules . This combination of features makes it a valuable building block for constructing complex, functionalized aromatic systems, particularly in the discovery and development of active pharmaceutical ingredients (APIs) and other biologically active compounds. Researchers utilize this compound to introduce a specific, multi-halogenated benzaldehyde scaffold into target molecules. Proper handling is essential; this product is classified with the signal word "Warning" and has hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To ensure stability, it is recommended to store the material under an inert atmosphere at 2-8°C . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-3-fluoro-6-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-7-3-2-6(10)8(9)5(7)4-11/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZGANHGCQQLIPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)F)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-Bromo-3-fluoro-6-methoxybenzaldehyde (CAS 1780200-30-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-3-fluoro-6-methoxybenzaldehyde is a highly functionalized aromatic aldehyde that has emerged as a valuable and versatile building block in modern synthetic chemistry. Its unique substitution pattern, featuring an aldehyde for diverse derivatizations, a bromine atom for cross-coupling reactions, a fluorine atom for modulating electronic and pharmacological properties, and a methoxy group, makes it an attractive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its physicochemical properties, synthesis, reactivity, applications, and safety considerations, designed to empower researchers in leveraging its full potential, particularly in the fields of medicinal chemistry and materials science.

Core Molecular Profile and Physicochemical Properties

This compound is a solid organic compound whose strategic arrangement of functional groups dictates its chemical behavior and utility. The interplay between the electron-donating methoxy group and the electron-withdrawing halogen and aldehyde substituents creates a unique electronic environment on the aromatic ring, influencing its reactivity in subsequent transformations.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 1780200-30-7[1]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.03 g/mol
IUPAC Name This compound[1]
SMILES COc1ccc(F)c(Br)c1C=O[1]
InChIKey JZGANHGCQQLIPV-UHFFFAOYSA-N[1]
Appearance Solid (Form may vary by supplier)
Storage Conditions 2-8°C, under inert atmosphere[2]
Spectroscopic Signature (Predicted)

While specific spectra are supplier-dependent, the structure of this compound allows for a confident prediction of its key NMR signals, which are crucial for reaction monitoring and structural confirmation.

  • ¹H NMR:

    • An aldehydic proton (CHO) will appear as a singlet in the highly deshielded region of ~10.3 ppm .

    • Two aromatic protons will be present in the ~7.0-7.8 ppm region. Their multiplicity will be complex (likely doublets or doublet of doublets) due to coupling with each other and with the fluorine atom.

    • A methoxy group (-OCH₃) will present as a sharp singlet at approximately 3.9-4.1 ppm .

  • ¹³C NMR:

    • The aldehydic carbon (C=O) will be observed around 185-195 ppm .

    • Aromatic carbons will resonate between 110-165 ppm . The carbons directly bonded to bromine, fluorine, and oxygen will show characteristic shifts. The carbon attached to fluorine will exhibit a large one-bond coupling constant (¹JCF).

    • The methoxy carbon (-OCH₃) will appear at ~55-65 ppm .

Suppliers may provide analytical data such as NMR, HPLC, and LC-MS upon request.[3]

Synthesis and Chemical Reactivity

The synthesis of polysubstituted benzaldehydes like the title compound requires a strategic approach to control regioselectivity. While specific literature for this exact isomer is sparse, a logical synthetic pathway can be proposed based on established organometallic and halogenation reactions.

Proposed Synthetic Workflow

A plausible and efficient synthesis would likely involve the bromination of a suitable fluoro-methoxy precursor. Ortho-lithiation followed by bromination is a powerful and regioselective method for introducing the bromine atom at the desired position.

G cluster_start Starting Material cluster_steps Synthetic Steps cluster_product Final Product A 2-Fluoro-5-methoxybenzaldehyde B 1. Directed Ortho-Lithiation (e.g., LDA or n-BuLi, THF, -78°C) A->B Step 1 C 2. Electrophilic Bromination (e.g., NBS or Br₂) B->C Step 2 D This compound C->D Yields Target

Caption: Proposed synthetic route via directed ortho-lithiation.

Causality Behind Experimental Choices:

  • Directed Ortho-Lithiation: The methoxy group is a moderately effective directing group for ortho-lithiation. The aldehyde must first be protected (e.g., as an acetal) to prevent nucleophilic attack by the strong base (LDA or n-BuLi). The lithium intermediate is then quenched with an electrophilic bromine source like N-Bromosuccinimide (NBS). This method provides high regiochemical control, which is often a challenge in electrophilic aromatic substitution on complex rings.

  • Alternative Routes: Other routes could include the oxidation of a corresponding benzyl alcohol or the reduction of a benzonitrile, which might be accessible from a bromo-fluoro-anisole precursor.[4] For instance, the synthesis of related isomers has been achieved by the bromination of dimethoxybenzaldehydes using NBS.[5]

Core Reactivity and Mechanistic Insights

The utility of this molecule stems from the distinct reactivity of its functional groups. This allows for sequential, orthogonal chemical modifications.

G cluster_central Core Molecule cluster_reactions Key Transformations Core This compound Aldehyde (C=O) Aryl Bromide (C-Br) Fluorinated Ring AldehydeRxns Reductive Amination Wittig Reaction Oxidation/Reduction Core:f1->AldehydeRxns Versatile handle for C-C & C-N bond formation CouplingRxns Suzuki Coupling Buchwald-Hartwig Amination Sonogashira Coupling Core:f2->CouplingRxns Key site for introducing new aryl, alkyl, or alkynyl groups RingRxns Nucleophilic Aromatic Substitution (S_NAr) Core:f3->RingRxns Activated by F atom, though less common

Caption: Key reactive sites and associated chemical transformations.

  • Aldehyde Group: This is the most accessible functional group for transformations like conversion to amines (via reductive amination), alkenes (via Wittig olefination), alcohols (via reduction with NaBH₄), or carboxylic acids (via oxidation with KMnO₄ or Ag₂O).

  • Aryl Bromide: The C-Br bond is the molecule's gateway to molecular complexity. It readily participates in palladium-catalyzed cross-coupling reactions. This is fundamentally important in drug development for linking molecular fragments, a cornerstone of modern library synthesis and lead optimization.[2]

  • Fluoro Group: The fluorine atom significantly impacts the molecule's electronic properties. Its strong electron-withdrawing nature influences the acidity of adjacent protons and the reactivity of the aromatic ring. In a pharmaceutical context, fluorine is often incorporated to improve metabolic stability, membrane permeability, and binding affinity.

Applications in Research and Development

The primary value of this compound lies in its role as a sophisticated intermediate.[2]

Medicinal Chemistry and Drug Discovery

This building block is particularly relevant for synthesizing active pharmaceutical ingredients (APIs), especially those targeting the central nervous system (CNS) and for use as antidepressants.[2] The combination of a reactive handle (bromine) for diversification and a fluorine atom for property modulation makes it ideal for structure-activity relationship (SAR) studies.

  • Scaffold Elaboration: Researchers can use the aldehyde to build a core heterocyclic structure and then use the bromine for late-stage functionalization, attaching various groups to probe the binding pocket of a biological target.

  • Fragment-Based Drug Design (FBDD): This molecule can serve as a "fragment" that, once identified as a binder to a target protein, can be elaborated into a more potent lead compound using the reactive handles.

Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound is employed in the synthesis of novel agrochemicals and functional materials.[2]

  • Agrochemicals: The benzaldehyde moiety is a common feature in many pesticides and herbicides.

  • Fluorescent Probes: The substituted aromatic core can be incorporated into larger conjugated systems to create fluorescent dyes and probes for biological imaging and sensing applications.[2]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is paramount. The safety profile is informed by data from structurally similar compounds.

Table 2: GHS Hazard Summary and Precautionary Measures

Hazard ClassStatementPrecautionary Code(s)Source(s)
Acute Oral Toxicity Harmful if swallowedP264, P270, P301+P312, P330N/A
Skin Corrosion/Irritation Causes skin irritationP280, P302+P352, P332+P313N/A
Eye Damage/Irritation Causes serious eye irritationP280, P305+P351+P338, P337+P313N/A
STOT-Single Exposure May cause respiratory irritationP261, P271, P304+P340, P312N/A

Note: This information is based on related compounds and a formal safety data sheet (SDS) for CAS 1780200-30-7 should be consulted when available.

Recommended Laboratory Practices
  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

  • Handling: Avoid direct contact with skin and eyes. Prevent dust formation. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated place. For long-term stability and to maintain purity, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation. Its carefully orchestrated array of functional groups provides chemists with a versatile platform for constructing complex and high-value molecules. For professionals in drug discovery, its utility in creating diverse chemical libraries and fine-tuning the properties of lead compounds is invaluable. By understanding its properties, reactivity, and applications, researchers can effectively integrate this powerful building block into their synthetic strategies to accelerate the development of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

  • ResearchGate. (2014). how to synthesize 2-Bromo-6-fluoro-3-methoxybenzaldehyde? ResearchGate. Available at: [Link]

  • MySkinRecipes. (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. SciELO. Available at: [Link]

  • Mol-Instincts. (n.d.). This compound | CAS 1780200-30-7. Mol-Instincts. Available at: [Link]

Sources

A Comprehensive Technical Guide to 2-Bromo-3-fluoro-6-methoxybenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 2-Bromo-3-fluoro-6-methoxybenzaldehyde, a key building block in modern medicinal chemistry. This document covers its fundamental chemical identifiers, detailed synthetic protocols, physicochemical and spectroscopic properties, and its critical role as an intermediate in the development of novel therapeutics, particularly those targeting the central nervous system (CNS). The information presented herein is intended to equip researchers and drug development professionals with the necessary knowledge to effectively utilize this versatile compound in their synthetic endeavors.

Chemical Identity and Properties

This compound is a substituted aromatic aldehyde that has gained significant interest as a precursor in the synthesis of complex molecular architectures for pharmaceutical applications. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a methoxy group on the benzaldehyde scaffold, provides multiple reaction sites for diverse chemical transformations.

Table 1: Chemical Identifiers and Physicochemical Properties

PropertyValueSource
IUPAC Name This compound[1]
CAS Number 1780200-30-7[1]
Molecular Formula C₈H₆BrFO₂[1]
Molecular Weight 233.04 g/mol [1]
SMILES COc1ccc(F)c(Br)c1C=O[1]
InChIKey JZGANHGCQQLIPV-UHFFFAOYSA-N[1]

Table 2: Predicted Spectroscopic Data

SpectrumPredicted Peaks/Signals
¹H NMR Signals expected in the aromatic region (δ 7.0-8.0 ppm) and a singlet for the methoxy group protons (δ 3.8-4.0 ppm). The aldehyde proton should appear as a singlet further downfield (δ 9.5-10.5 ppm).
¹³C NMR Carbonyl carbon signal expected around δ 185-195 ppm. Aromatic carbons will appear in the δ 110-160 ppm range, with the carbon attached to the methoxy group resonating at a higher field. The methoxy carbon will be around δ 55-60 ppm.
IR Spectroscopy Characteristic C=O stretching of the aldehyde group around 1680-1710 cm⁻¹. C-H stretching of the aldehyde around 2720-2820 cm⁻¹. C-O stretching of the methoxy group around 1020-1250 cm⁻¹. C-Br and C-F stretching vibrations will also be present.
Mass Spectrometry The molecular ion peak [M]⁺ would be expected at m/z 232 and 234 with an approximate 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Synthesis of this compound

A plausible and referenced synthetic route to this compound involves a multi-step process starting from a commercially available aniline derivative. This pathway leverages classic organic reactions, including the Sandmeyer reaction and a subsequent reduction.[2]

Synthetic Pathway Overview

The synthesis commences with the diazotization of 2-bromo-6-fluoro-3-methoxyaniline, followed by a Sandmeyer reaction to introduce a nitrile group. The resulting benzonitrile is then reduced to the target aldehyde.

G A 2-Bromo-6-fluoro-3-methoxyaniline B Diazonium Salt Intermediate A->B NaNO₂, HCl C 2-Bromo-6-fluoro-3-methoxybenzonitrile B->C CuCN (Sandmeyer Reaction) D This compound C->D Reduction (e.g., DIBAL-H or Raney-Ni/Formic Acid)

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol

Step 1: Diazotization and Sandmeyer Reaction of 2-Bromo-6-fluoro-3-methoxyaniline

  • Diazotization: Dissolve 2-bromo-6-fluoro-3-methoxyaniline in a suitable acidic medium (e.g., a mixture of hydrochloric acid and water) and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the aniline solution while maintaining the temperature below 5 °C. Stir vigorously during the addition. The completion of the diazotization can be monitored by testing for the absence of nitrous acid using starch-iodide paper.

  • Sandmeyer Reaction: In a separate flask, prepare a solution or suspension of copper(I) cyanide (CuCN) in a suitable solvent.

  • Slowly add the cold diazonium salt solution to the CuCN mixture. Effervescence (evolution of nitrogen gas) should be observed. The reaction mixture is typically stirred at a controlled temperature until the evolution of gas ceases.

Step 2: Reduction of 2-Bromo-6-fluoro-3-methoxybenzonitrile to the Aldehyde

  • Reduction: The resulting 2-bromo-6-fluoro-3-methoxybenzonitrile can be reduced to the corresponding aldehyde. A suggested method is the use of Raney nickel in 75% formic acid at reflux.[2]

  • Alternatively, other reducing agents such as diisobutylaluminium hydride (DIBAL-H) at low temperatures can be employed for the selective reduction of the nitrile to the aldehyde.

  • Work-up and Purification: After the reaction is complete, the mixture is worked up by quenching the excess reducing agent, followed by extraction with a suitable organic solvent. The organic layers are combined, dried, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system (CNS) and acting as antidepressants.[3] The strategic placement of the bromo, fluoro, and methoxy groups allows for selective functionalization and the construction of complex molecular frameworks.

Role as a Versatile Building Block

The aldehyde functional group is a versatile handle for various chemical transformations, including:

  • Reductive amination: To introduce amine functionalities, which are prevalent in many CNS-active drugs.

  • Wittig reaction and related olefination reactions: For the formation of carbon-carbon double bonds.

  • Oxidation: To form the corresponding carboxylic acid.

  • Condensation reactions: With various nucleophiles to form imines, hydrazones, and other derivatives.

The bromine atom is particularly useful for cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, enabling the introduction of diverse aryl, vinyl, and alkynyl substituents. The fluorine and methoxy groups can influence the compound's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design.

While specific drug candidates synthesized directly from this compound are not extensively detailed in publicly available literature, its utility can be inferred from the synthesis of structurally related compounds. For instance, substituted benzaldehydes are precursors to a wide range of biologically active molecules, including inhibitors for Alzheimer's disease.[4]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound and its precursors. While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, general guidelines for similar aromatic aldehydes should be followed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

For more detailed safety information, it is recommended to consult the MSDS for structurally similar compounds such as 3-bromobenzaldehyde.[5]

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, with significant potential in the field of drug discovery. Its unique combination of functional groups provides a platform for a wide range of chemical transformations, making it an attractive starting material for the development of novel therapeutics, particularly for CNS disorders. This guide provides a foundational understanding of its synthesis, properties, and applications, intended to facilitate its use in innovative research and development endeavors.

References

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Differentiating 2-Bromo-3-fluoro-6-methoxy and 6-Bromo-2-fluoro-3-methoxy Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

In the landscape of pharmaceutical and materials science research, the precise identification of positional isomers is not merely an academic exercise but a critical determinant of a compound's efficacy, safety, and novelty. The subtle shift of a single functional group on an aromatic ring can drastically alter biological activity, reactivity, and physical properties. This guide provides an in-depth technical analysis of two such closely related compounds: 2-Bromo-3-fluoro-6-methoxyanisole and 6-Bromo-2-fluoro-3-methoxyanisole, outlining the key analytical methodologies required for their unambiguous differentiation.

Structural and Nomenclature Analysis

At first glance, the names suggest a simple transposition of substituents. However, this exchange creates distinct chemical environments with significant consequences. The core structure is a substituted anisole ring. The numbering of the benzene ring is prioritized based on IUPAC nomenclature rules, leading to the distinct naming of these two isomers.

  • Isomer A: 2-Bromo-3-fluoro-6-methoxyanisole: In this configuration, the bromine and fluorine atoms are adjacent (ortho) to each other, with the methoxy group positioned across the ring.

  • Isomer B: 6-Bromo-2-fluoro-3-methoxyanisole: Here, the fluorine and methoxy groups are adjacent, with the bromine atom at the 6-position.

The fundamental difference lies in the neighboring groups for each substituent, which is the primary driver of the disparities in their analytical signatures.

Caption: Structural comparison of the two positional isomers.

Physicochemical and Spectroscopic Properties

While comprehensive experimental data for these specific isomers is not widely published, their structural differences allow for the prediction of distinct properties. These differences are crucial for designing separation and analysis protocols.

Property2-Bromo-3-fluoro-6-methoxyanisole (Isomer A)6-Bromo-2-fluoro-3-methoxyanisole (Isomer B)Rationale for Difference
Molecular Weight 205.02 g/mol [1]205.02 g/mol Identical, as they are isomers.
Dipole Moment Predicted to be differentPredicted to be differentThe vector sum of individual bond dipoles will differ due to the distinct spatial arrangement of the electronegative Br, F, and O atoms.
¹H NMR Two distinct aromatic proton signals expected.Two distinct aromatic proton signals expected.Chemical shifts and coupling constants (J-values) will be unique for each isomer due to different neighboring substituents.
¹³C NMR Unique set of chemical shifts for aromatic carbons.Unique set of chemical shifts for aromatic carbons.The electronic environment of each carbon atom is different, leading to distinct resonance frequencies.
¹⁹F NMR A single resonance with specific coupling to neighboring protons.A single resonance with different coupling patterns.The proximity and number of adjacent protons differ, altering the splitting pattern of the fluorine signal.
Retention Time (GC/HPLC) Expected to be differentExpected to be differentThe difference in polarity and shape will lead to differential interaction with the stationary phase.[2][3]

The Cornerstone of Differentiation: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing these isomers. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides a definitive fingerprint for each molecule.

Predicted ¹H NMR Analysis

The two protons on the aromatic ring of each isomer will exhibit distinct chemical shifts and splitting patterns.[4][5]

  • Isomer A (2-Bromo-3-fluoro-6-methoxy): The proton at C4 will be coupled to the proton at C5 and the fluorine at C3. The proton at C5 will be coupled to the proton at C4. This will result in a complex splitting pattern, likely a doublet of doublets for H4 and a doublet for H5.

  • Isomer B (6-Bromo-2-fluoro-3-methoxy): The proton at C4 will be coupled to the proton at C5. The proton at C5 will be coupled to the proton at C4 and the fluorine at C2. This will again result in a unique set of doublet of doublets and doublet signals, but with different coupling constants and chemical shifts compared to Isomer A.

Experimental Protocol: ¹H NMR Acquisition

A standard protocol for acquiring a high-resolution ¹H NMR spectrum is essential for accurate structural elucidation.[6]

  • Sample Preparation: Dissolve 5-10 mg of the purified isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Spectrometer Setup: Utilize a high-field NMR spectrometer (≥400 MHz) to ensure adequate signal dispersion.[6]

  • Acquisition Parameters:

    • Set the spectral width to cover the expected range of aromatic and aliphatic protons (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).

    • Apply a relaxation delay of at least 2-3 seconds to ensure quantitative integration.

  • Data Processing: Process the raw data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Mass Spectrometry: A Confirmatory Technique

While standard electron ionization mass spectrometry (EI-MS) will show an identical molecular ion peak for both isomers, it can still be a valuable tool. The fragmentation patterns may differ slightly due to the different positions of the substituents influencing bond cleavage. However, differentiating positional isomers by MS alone can be challenging and often requires advanced techniques or statistical analysis.[7][8][9][10] More advanced methods like infrared ion spectroscopy (IRIS) have shown promise in distinguishing positional isomers by generating unique IR spectra for mass-selected ions.[8][11]

Chromatographic Separation: Isolating the Isomers

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable for the physical separation of the isomers, a critical step for ensuring the purity of a desired compound.[12] The choice of stationary phase is paramount.

  • Reverse-Phase HPLC (RP-HPLC): Using a C18 or Phenyl-Hexyl column, the isomers can be separated based on subtle differences in their hydrophobicity and pi-pi interactions with the stationary phase.[3][13]

  • Normal-Phase HPLC: Columns that exploit halogen-π interactions can also be effective for separating halogenated aromatic compounds.[2]

Protocol: HPLC Method Development

G start Start: Isomer Mixture col_select Column Selection (e.g., C18, Phenyl-Hexyl) start->col_select mob_phase Mobile Phase Optimization (Acetonitrile/Water or Methanol/Water) col_select->mob_phase gradient Gradient Elution Profile (Adjust slope and time) mob_phase->gradient flow_temp Flow Rate & Temperature (e.g., 1 mL/min, 30°C) gradient->flow_temp injection Inject Sample flow_temp->injection detection UV Detection (e.g., 254 nm) injection->detection analysis Analyze Chromatogram (Resolution, Tailing Factor) detection->analysis optimize Optimize Parameters? analysis->optimize optimize->col_select No end End: Baseline Separation optimize->end Yes

Caption: Workflow for developing an HPLC separation method.

  • Column Selection: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm). If separation is poor, a phenyl-based column may offer better selectivity for aromatic compounds.[3]

  • Mobile Phase: Use a binary solvent system, typically acetonitrile and water or methanol and water.

  • Initial Run: Begin with an isocratic elution (e.g., 60:40 Acetonitrile:Water) or a broad gradient (e.g., 10% to 90% Acetonitrile over 20 minutes).

  • Optimization: Adjust the gradient slope, isocratic hold times, and solvent composition to maximize the resolution between the two isomer peaks.

  • Validation: Once baseline separation is achieved, validate the method for robustness, linearity, and precision.

Synthesis and Regioselectivity

The distinct structures of these isomers necessitate different synthetic strategies. The synthesis of polysubstituted benzenes relies heavily on controlling the regioselectivity of electrophilic aromatic substitution or using directed ortho-metalation techniques.[14][15][16] For example, the synthesis of 2-bromo-6-fluoroaniline, a potential precursor, requires a multi-step process to control the position of bromination and avoid the formation of undesired isomers.[17] Understanding the directing effects of the fluoro, bromo, and methoxy groups is key to designing a synthesis that yields the desired isomer with high purity.

Conclusion

The differentiation of 2-Bromo-3-fluoro-6-methoxyanisole and 6-Bromo-2-fluoro-3-methoxyanisole is a challenge that underscores the precision required in modern chemistry. While they share the same molecular formula, their distinct structures give rise to unique spectroscopic and chromatographic profiles. A multi-technique approach, with NMR spectroscopy as the definitive identification tool and chromatography as the essential separation method, is crucial. For any researcher in drug discovery or materials science, the ability to confidently distinguish and isolate such positional isomers is fundamental to achieving reproducible results and ensuring the integrity of their final product.

References

  • Regioselectivity Definition. (n.d.). Fiveable.
  • Mass Spectral Differentiation of Positional Isomers Using Multivariate Statistics. (2025). ResearchGate.
  • Mass Spectrometry-Based Identification of Ortho-, Meta- and Paraisomers Using Infrared Ion Spectroscopy. (2020). Semantic Scholar.
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. (2019). Chemical Science.
  • Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy. (n.d.). Analyst (RSC Publishing).
  • Regioselective synthesis: Significance and symbolism. (2025).
  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). PMC.
  • Utilization of Machine Learning for the Differentiation of Positional NPS Isomers with Direct Analysis in Real Time Mass Spectrometry. (2022). Analytical Chemistry.
  • HPLC separation of related halogenated aromatic, any one?? (2015). Chromatography Forum.
  • Regioselective reaction: Significance and symbolism. (2025).
  • Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. (2025). MicroSolv.
  • Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. (2022). Pharm Anal Acta.
  • Preparation method of 2-bromo-6-fluoroaniline. (n.d.). Google Patents.
  • The 1H NMR spectra of three isomers with molecular formula C4H9Br... (n.d.). Pearson.
  • Proton NMR Analysis to identify Isomers. (2021). YouTube.
  • A Comparative Analysis of the ¹H NMR Spectrum of 5-Bromo-4-fluoro-2-methyl-1H-indole. (n.d.). Benchchem.
  • 2-Bromo-3-fluoroanisole. (n.d.). PubChem.

Sources

Solubility Profiling of Fluorinated Bromobenzaldehydes: Protocols and Thermodynamic Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fluorinated bromobenzaldehydes (e.g., 4-bromo-2-fluorobenzaldehyde, 2-bromo-5-fluorobenzaldehyde) are critical electrophilic intermediates in medicinal chemistry, serving as precursors for Suzuki-Miyaura cross-couplings and Schiff base formations. Their dual-halogenated nature introduces unique solubility challenges: the lipophilic bromine atom competes with the polar, hydrogen-bond-accepting fluorine and formyl groups.

This guide provides a technical framework for determining, modeling, and optimizing the solubility of these compounds. Unlike simple aromatics, the crystal lattice energy of these isomers varies significantly (melting points range from 31°C to 62°C), necessitating precise thermodynamic profiling to optimize reaction yield and purification efficiency.

Thermodynamic Theory & Molecular Interactions

To predict solubility behavior, one must understand the interplay between the crystal lattice and the solvent dielectric field.

Solute-Solvent Mechanistics
  • Crystal Lattice Energy: The low melting points of isomers like 3-bromo-4-fluorobenzaldehyde (31–33 °C) [1] vs. 4-bromo-2-fluorobenzaldehyde (58–62 °C) [2] indicate that the para-bromo position stabilizes the lattice more effectively than the meta-bromo. Lower melting point isomers generally exhibit higher solubility in organic solvents at ambient temperatures.

  • Fluorine Effect: The fluorine atom acts as a weak hydrogen bond acceptor but significantly increases the dipole moment. This enhances solubility in polar aprotic solvents (THF, DMF) compared to non-fluorinated analogs.

  • Bromine Effect: The large, polarizable bromine atom increases London dispersion forces, enhancing solubility in chlorinated solvents (DCM, Chloroform) and aromatics (Toluene).

Thermodynamic Modeling

For rigorous solubility profiling, experimental data should be correlated using the Modified Apelblat Equation , which accounts for the non-ideal behavior of these polar-aromatic solutions:



Where:

  • 
     is the mole fraction solubility.
    
  • 
     is the absolute temperature.
    
  • 
     are empirical model parameters derived from regression analysis.
    

Experimental Protocols

Two validated methods are presented: the high-throughput Laser Monitoring Technique for rapid profiling, and the Static Gravimetric Method for high-precision saturation data.

Method A: Automated Laser Monitoring (Dynamic)

This method detects the precise moment of dissolution by monitoring the turbidity of a suspension using a laser beam. It is ideal for generating polythermal solubility curves rapidly.

Equipment: Automated solubility workstation (e.g., Crystal16 or similar) with turbidity probes.

Protocol:

  • Preparation: Weigh excess fluorinated bromobenzaldehyde (approx. 200 mg) into a borosilicate glass vial.

  • Solvent Addition: Add a known mass of solvent (e.g., Methanol, 2 mL).

  • Equilibration: Stir at 600 rpm.

  • Temperature Ramp:

    • Heat at 0.5 °C/min until the laser transmission reaches 100% (Clear Point:

      
      ).
      
    • Cool at 0.5 °C/min until transmission drops (Cloud Point:

      
      ).
      
  • Data Validation: The solubility temperature is defined as

    
    . Repeat for varying concentrations (
    
    
    
    ) to build the solubility curve.

LaserSolubility Start Weigh Solute (Excess) AddSolvent Add Solvent (Known Mass) Start->AddSolvent Heat Heat Ramp (0.5°C/min) AddSolvent->Heat Detect Laser Transmission Monitoring Heat->Detect Clear 100% Transmission (Dissolution Point) Detect->Clear Particles Dissolve Cool Cool Ramp (Recrystallization) Clear->Cool Cool->Detect Hysteresis Check

Figure 1: Workflow for dynamic solubility determination via Laser Monitoring.

Method B: Static Gravimetric Method (Standard)

Use this method when optical probes are unavailable or for validating laser data.

  • Saturation: Add excess solute to 10 mL of solvent in a jacketed equilibrium cell.

  • Agitation: Stir at the target temperature (e.g., 298.15 K) for 24 hours.

  • Settling: Stop stirring and allow phases to separate for 2 hours at constant temperature.

  • Sampling: Withdraw the supernatant using a pre-heated syringe filter (0.22 µm PTFE).

  • Quantification: Evaporate solvent and weigh the residue, or quantify via HPLC (UV detection at 254 nm).

Solubility Data & Solvent Selection Guide

The following data categorizes solvents based on their interaction with the 4-bromo-2-fluorobenzaldehyde and 2-bromo-5-fluorobenzaldehyde isomers [3, 4].

Relative Solubility Profile (at 25°C)
Solvent ClassRepresentative SolventSolubility StatusMechanismApplication
Halogenated Dichloromethane (DCM)Very High Dispersion forces (Br-Cl interactions)Synthesis / Extraction
Polar Aprotic Ethyl AcetateHigh Dipole-DipoleReaction Solvent
Polar Aprotic THFHigh H-bond acceptanceGrignard/Lithiation
Polar Protic Methanol / EthanolModerate H-bonding (Solute acts as acceptor)Crystallization
Aromatic TolueneModerate

-

Stacking
Hot Extraction
Non-Polar Hexane / HeptaneLow/Insoluble Lack of polarityAnti-Solvent
Aqueous WaterInsoluble Hydrophobic effectWash solvent
Crystallization Strategy

Purification of these intermediates is best achieved using a cooling crystallization or anti-solvent approach.

  • System A (Single Solvent): Ethanol or Methanol.[1] The compound is soluble at reflux (approx. 60-70°C) but crystallizes upon cooling to 0-5°C due to the steep solubility curve in protic solvents [5].

  • System B (Binary System): Dissolve in minimal DCM or Ethyl Acetate, then slowly add Hexane until turbidity persists. Cool to induce nucleation.

SolventSelection Start Select Purification Goal Goal Reaction or Crystallization? Start->Goal Reaction Reaction Medium Goal->Reaction Cryst Recrystallization Goal->Cryst SolubilityCheck High Solubility Required? Reaction->SolubilityCheck DCM Use Dichloromethane (High Solubility) SolubilityCheck->DCM Yes THF Use THF (Compatible with Bases) SolubilityCheck->THF Yes (Base sensitive) Polarity Polarity Check Cryst->Polarity Protic Use Ethanol/Methanol (Heat to Dissolve, Cool to Precipitate) Polarity->Protic Standard Binary Use DCM + Hexane (Anti-solvent Method) Polarity->Binary If Oil Forms

Figure 2: Decision matrix for solvent selection based on process requirements.

References

Sources

2-Bromo-3-fluoro-6-methoxybenzaldehyde MSDS and safety data

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 2-Bromo-3-fluoro-6-methoxybenzaldehyde

This guide provides a comprehensive overview of the safety, handling, and toxicological profile of this compound (CAS No. 1780200-30-7), a key intermediate in pharmaceutical synthesis.[1] Designed for researchers, chemists, and drug development professionals, this document synthesizes critical safety data with practical, field-proven insights to ensure safe laboratory operations.

Chemical Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. This compound is an aromatic aldehyde containing bromine, fluorine, and a methoxy group, functionalities that contribute to its utility in cross-coupling reactions for building complex molecules.[1]

IdentifierValueSource
Chemical Name This compound[1][2]
CAS Number 1780200-30-7[1][2][3]
Molecular Formula C₈H₆BrFO₂[1][2]
Molecular Weight 233.03 g/mol [1][2][4]
Physical Form Solid[4]
Recommended Storage 2-8°C, under inert gas[1]

Hazard Analysis and GHS Classification

Anticipated GHS Classification:

  • Acute Oral Toxicity, Category 4 (Harmful if swallowed) [5][6][7]

  • Skin Corrosion/Irritation, Category 2 (Causes skin irritation) [5][7][8][9]

  • Serious Eye Damage/Eye Irritation, Category 2 (Causes serious eye irritation) [7][8][9]

  • Specific Target Organ Toxicity — Single Exposure, Category 3 (May cause respiratory irritation) [5][7][8][9]

The following diagram illustrates the anticipated hazard warnings based on this analysis.

GHS_Hazards cluster_pictograms Hazard Pictograms cluster_statements Hazard Statements (Anticipated) cluster_signal Signal Word p1 s1 H302 Harmful if swallowed s2 H315 Causes skin irritation s3 H319 Causes serious eye irritation s4 H335 May cause respiratory irritation sw Warning

Caption: Anticipated GHS Pictogram and Hazard Statements.

Emergency Procedures and First-Aid Protocols

In the event of exposure, immediate and appropriate action is critical. The following protocols are based on best practices for handling hazardous aromatic aldehydes.[7][8][10]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

  • Skin Contact: Remove all contaminated clothing and shoes. Wash the affected area immediately and thoroughly with soap and plenty of water.[7][10] If skin irritation occurs, seek medical advice.[5]

  • Inhalation: Move the individual to fresh air and ensure they are in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek medical attention if you feel unwell.[7][8][10]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and seek immediate medical attention.[7]

Safe Handling, Storage, and Engineering Controls

Proactive measures are essential to minimize exposure risk. A systematic workflow, from receiving the chemical to its disposal, ensures safety at every step.

Causality in Handling: This compound is a solid, likely a powder, which presents an inhalation risk if it becomes airborne.[8] Therefore, all manipulations should be performed in a manner that avoids dust formation.[10] It is designated for storage at refrigerated temperatures (2-8°C) under an inert gas, suggesting that it may be sensitive to atmospheric conditions like moisture or oxygen over time.[1]

The diagram below outlines the recommended workflow for handling this reagent.

Handling_Workflow receive 1. Receive & Verify Inspect container integrity. Verify label against order. log 2. Log into Inventory Record CAS No., date, and quantity. receive->log store 3. Transfer to Storage Store at 2-8°C under inert atmosphere. log->store prep 4. Prepare for Use Equilibrate container to room temp before opening. store->prep Prevents condensation weigh 5. Weighing & Dispensing Perform in a certified chemical fume hood. prep->weigh Minimize exposure reaction 6. Use in Reaction Use appropriate glassware and engineering controls. weigh->reaction cleanup 7. Decontamination Clean spills and equipment as per Section 6. reaction->cleanup dispose 8. Waste Disposal Dispose of waste in a segregated, labeled container. cleanup->dispose

Caption: Recommended laboratory workflow for safe handling.

Engineering Controls: Always handle this chemical within a certified chemical fume hood or a glovebox to maintain low airborne concentrations.[8] An eyewash station and safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

  • Eye and Face Protection: Wear chemical safety goggles that conform to EU standard EN166 or OSHA's 29 CFR 1910.133 regulations.[11] A face shield may be required for splash-prone operations.

  • Skin Protection: A standard laboratory coat is required. For handling, wear chemically resistant gloves (e.g., Nitrile rubber) that are appropriate for the task and have been inspected for integrity before use.[10]

  • Respiratory Protection: Under normal use conditions within a fume hood, respiratory protection is not typically required.[8][11] If engineering controls are insufficient or in case of a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

The following diagram illustrates the hierarchy of personal protective equipment.

PPE_Diagram ppe_title Essential PPE for Handling eyes Eye Protection Chemical Safety Goggles (EN166 / ANSI Z87.1) hands Hand Protection Chemically Resistant Gloves (e.g., Nitrile) body Body Protection Laboratory Coat resp Respiratory (If Needed) NIOSH-Approved Respirator

Caption: Mandatory personal protective equipment (PPE).

Stability, Reactivity, and Disposal

Stability: The compound is likely stable under recommended storage conditions. However, some related benzaldehydes are noted as being air or light-sensitive.[7][10] Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can react exothermically or degrade the compound.[8][11] Hazardous Decomposition Products: Upon combustion, this material may produce toxic fumes including carbon monoxide, carbon dioxide, and halogenated compounds.[11][12]

Disposal Protocol: All waste generated from this material must be treated as hazardous.[10]

  • Collect waste material and any contaminated disposables in a clearly labeled, sealed container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Dispose of the contents and container through a licensed and approved waste disposal contractor, in full compliance with all federal, state, and local regulations.[7][8][10]

Toxicological Profile

There is no specific toxicological data (e.g., LD50) available for this compound in the provided search results.[5][12] The toxicological assessment is based on irritation data from analogous compounds.

  • Acute Effects: The primary acute hazards are irritation to the skin, eyes, and respiratory system upon direct contact or inhalation.[7][8] Ingestion may be harmful.[5][7]

  • Chronic Effects: No information is available regarding the carcinogenic, mutagenic, or reproductive effects of this specific compound.[5][8] It is prudent to minimize long-term exposure.

References

  • MySkinRecipes. This compound.
  • Sigma-Aldrich. 6-Bromo-2-fluoro-3-methoxybenzaldehyde AldrichCPR.
  • Fisher Scientific. SAFETY DATA SHEET - 5-Bromo-2-hydroxy-3-methoxybenzaldehyde.
  • Thermo Fisher Scientific. SAFETY DATA SHEET - 3-Bromo-4-methoxybenzaldehyde.
  • Fisher Scientific.
  • Ossila.
  • Thermo Fisher Scientific.
  • MilliporeSigma.
  • Sigma-Aldrich. 2-Bromo-6-fluorobenzaldehyde 96%.
  • oxfordlabchem.com.
  • Mol-Instincts. This compound | CAS 1780200-30-7.
  • BLD Pharm. 1780200-30-7|this compound.

Sources

Methodological & Application

Synthesis of 2-Bromo-3-fluoro-6-methoxybenzaldehyde from 2-bromo-3,6-difluorobenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing 2-Bromo-3-fluoro-6-methoxybenzaldehyde (CAS: 1780200-30-7) from 2-bromo-3,6-difluorobenzaldehyde .[1] This transformation relies on a regioselective Nucleophilic Aromatic Substitution (


) where the directing power of the aldehyde moiety ensures methoxylation occurs exclusively at the C6 position, preserving the C3 fluorine.[1] This intermediate is a critical scaffold in the synthesis of KRAS inhibitors and other bioactive heterocyclic compounds.[1]

Mechanistic Rationale & Regioselectivity[1]

The Challenge of Regioselectivity

The starting material, 2-bromo-3,6-difluorobenzaldehyde, possesses two electrophilic fluorinated sites (C3 and C6).[1] Successful synthesis requires the nucleophile (methoxide) to differentiate between these two positions.[1]

  • Site C6 (Target): Located ortho to the aldehyde group (-CHO).[1] The aldehyde is a strong electron-withdrawing group (EWG) via resonance (-M) and induction (-I).[1] This creates a significant partial positive charge (

    
    ) at C6, stabilizing the Meisenheimer complex intermediate.[1]
    
  • Site C3 (Off-Target): Located meta to the aldehyde and ortho to the bromine atom.[1] While the bromine provides some inductive withdrawal (-I), it is weakly deactivating compared to the aldehyde. Furthermore, the meta position relative to the -CHO group does not allow for resonance stabilization of the negative charge on the carbonyl oxygen.[1]

Reaction Pathway Diagram

The following diagram illustrates the electronic logic dictating the reaction pathway.

SNAr_Pathway SM 2-Bromo-3,6- difluorobenzaldehyde TS_Ortho Transition State (C6 Attack) Stabilized by CHO Resonance SM->TS_Ortho  Fast (Ortho Activation) TS_Meta Transition State (C3 Attack) No Resonance Stabilization SM->TS_Meta  Slow (Meta Deactivation) MeO MeO- (Nucleophile) MeO->TS_Ortho MeO->TS_Meta Product 2-Bromo-3-fluoro- 6-methoxybenzaldehyde TS_Ortho->Product - F- Byproduct 2-Bromo-6-fluoro- 3-methoxybenzaldehyde (Not Observed) TS_Meta->Byproduct - F-

Figure 1: Mechanistic pathway showing the kinetic preference for C6 substitution due to ortho-activation by the aldehyde group.[1]

Experimental Protocol

Materials & Reagents
ComponentRoleEquivalenceMolecular Weight
2-Bromo-3,6-difluorobenzaldehyde Substrate1.0 eq221.00 g/mol
Sodium Methoxide (NaOMe) Nucleophile1.2 eq54.02 g/mol
Tetrahydrofuran (THF) Solvent10-15 V-
Methanol (MeOH) Co-Solvent2-3 V-
Step-by-Step Procedure

Note: This protocol is adapted from optimized patent literature for KRAS inhibitor intermediates [1, 2].

Step 1: Preparation of Reaction Mixture

  • Equip a dry 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a reflux condenser.

  • Charge the flask with 2-bromo-3,6-difluorobenzaldehyde (1.0 eq).[1]

  • Add anhydrous THF (10 volumes relative to mass of substrate) and MeOH (2 volumes).[1] Stir until fully dissolved.

    • Critical: Ensure solvents are anhydrous to prevent hydrolysis of the aldehyde or competition from hydroxide ions (which would form the phenol).[1]

Step 2: Nucleophile Addition

  • Cool the solution to 0°C using an ice bath.

  • Slowly add Sodium Methoxide (1.2 eq) portion-wise over 15–20 minutes.

    • Observation: A slight color change (yellowing) is normal upon base addition.[1]

    • Why 0°C? Although literature cites higher temperatures for scale-up, initiating at 0°C prevents localized high concentrations that could lead to bis-substitution (dimethoxy byproduct).

Step 3: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (25°C) .

  • Monitor via TLC or LC-MS after 2 hours.

    • Target Mass: [M+H]+ = 233/235 (Br isotope pattern).[1]

    • Starting Material: [M+H]+ = 221/223.[1]

  • Optimization Note: If the reaction is incomplete after 4 hours at 25°C, heat the mixture to 60°C for 12–18 hours as described in scale-up protocols [1]. However, milder conditions usually suffice and yield cleaner products.[1]

Step 4: Work-up & Isolation [1]

  • Concentrate the reaction mixture under reduced pressure to remove the majority of THF/MeOH.

  • Resuspend the residue in Water (10 volumes).

  • Stir the aqueous suspension for 30 minutes. The product typically precipitates as a solid.[1]

  • Filtration: Collect the solid by vacuum filtration.[1] Wash the cake with cold water (3 x 2 volumes) to remove residual NaF and NaOMe.

  • Drying: Dry the solid in a vacuum oven at 45°C overnight.

Step 5: Purification (If Necessary) [1]

  • The crude purity is often >95%.[1] If purification is required, recrystallize from Ethyl Acetate/Hexanes or perform flash column chromatography (0-20% EtOAc in Hexanes).[1]

Analytical Data & Validation

Expected NMR Signature

To validate the structure, ensure the integration ratio supports mono-methoxylation and the coupling constants reflect the correct regiochemistry.[1]

  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • 
       10.30 ppm (s, 1H, CHO ).[1]
      
    • 
       7.10–7.30 ppm (m, 2H, Aromatic H4/H5).[1] Look for H-F coupling.
      
    • 
       3.95 ppm (s, 3H, OCH
      
      
      
      ).[1]
  • 
    F NMR: 
    
    • The starting material has two signals.[1] The product will show a single fluorine signal, typically shifted due to the change in electronic environment.[1]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Bis-substitution (Dimethoxy) Excess NaOMe or Temperature too high.[1]Strictly control stoichiometry (1.1–1.2 eq). Keep reaction at 0°C–RT.
Hydrolysis (Phenol formation) Wet solvents (Water present).[1]Use anhydrous THF/MeOH.[1] Ensure NaOMe is dry.
Incomplete Conversion Old NaOMe reagent.Use freshly opened NaOMe or generate in situ (Na metal in MeOH).[1]

Process Safety (HSE)[1]

  • Sodium Methoxide: Highly caustic and moisture sensitive.[1] Handle under inert atmosphere.

  • Fluorinated Aromatics: Potential skin irritants.[1] Use double gloving (Nitrile).[1]

  • Exotherm: The addition of alkoxide to the aldehyde solution can be exothermic; strictly follow the 0°C addition rule.[1]

References

  • US Patent Application 2023/0002414 A1. KRAS G12D Inhibitors.[1][2] (2023).[1][2] Describes the specific synthesis of this compound (Intermediate C2-3) from the difluoro precursor using NaOMe/THF at 60°C.

  • CN Patent 110563722 A. Pyridine or Pyridazine Ring Compound and Application Thereof.[1] (2019).[1] Details the synthesis of this compound via nucleophilic substitution.

    • [1]

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] 4th Ed.[1] (Wiley, 1992).[1] General reference for regioselectivity in Nucleophilic Aromatic Substitution (

    
    ).
    

Sources

Nucleophilic aromatic substitution conditions for methoxylation of fluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to Nucleophilic Aromatic Substitution (SNAr)

Topic: Optimized Conditions for the Methoxylation of Fluorobenzaldehydes For: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide on the methoxylation of fluorobenzaldehydes via Nucleophilic Aromatic Substitution (SNAr). It moves beyond simple procedural lists to explain the underlying principles that govern this powerful transformation, enabling researchers to optimize conditions, troubleshoot reactions, and adapt these methods for complex molecular scaffolds.

The Strategic Importance of SNAr Methoxylation

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in modern organic synthesis, providing a reliable pathway to form carbon-heteroatom bonds on electron-deficient aromatic rings.[1] The methoxylation of fluorobenzaldehydes is a particularly valuable transformation, converting readily available starting materials into key intermediates for pharmaceuticals, agrochemicals, and materials science. The resulting methoxybenzaldehydes are precursors to a vast array of more complex molecules, including natural products like vanillin.[2][3][4][5]

Unlike palladium-catalyzed methods such as the Buchwald-Hartwig amination, SNAr reactions offer the advantage of being transition-metal-free, which can simplify purification and reduce costs, particularly at an industrial scale.[6] This guide focuses on the specific conditions required to efficiently displace a fluoride leaving group with a methoxide nucleophile, a reaction favored by the unique electronic properties of fluorine.

Mechanistic Foundations: Why the Reaction Works

The SNAr reaction proceeds through a distinct two-step addition-elimination mechanism, which is fundamentally different from S_N_1 or S_N_2 pathways.[7][8] Understanding this mechanism is critical for rational optimization.

The Addition-Elimination Pathway

The process begins with the attack of the nucleophile (methoxide) on the carbon atom bearing the leaving group (fluoride).[9] This initial attack is the rate-determining step as it temporarily disrupts the aromaticity of the ring to form a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1][10][11] In the second, faster step, the leaving group is eliminated, restoring the aromatic system and yielding the final product.[9]

Caption: The Addition-Elimination mechanism of SNAr methoxylation.

Causality of Experimental Choices
  • Role of the Aldehyde Group: The reaction's feasibility hinges on the presence of a strong electron-withdrawing group (EWG) on the aromatic ring.[7][12] The benzaldehyde's formyl group (-CHO) acts as a powerful EWG, reducing the electron density of the ring and making it susceptible to nucleophilic attack.[10]

  • Positional Requirement (Ortho/Para Activation): The EWG must be positioned ortho or para to the fluorine leaving group.[8][12] This specific arrangement allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atom of the aldehyde via resonance, providing crucial stabilization.[10][12] A meta-positioned aldehyde does not offer this resonance stabilization, rendering substrates like m-fluorobenzaldehyde largely unreactive under standard SNAr conditions.[11]

  • The Fluorine Advantage (The "Element Effect"): In SN1 and SN2 reactions, iodide is the best halide leaving group. In SNAr, the reactivity order is inverted: F > Cl > Br > I.[9][13] This is because the rate-determining step is the initial nucleophilic attack, not the departure of the leaving group.[14] Fluorine's intense electronegativity strongly polarizes the C-F bond and inductively withdraws electron density from the ring, making the ipso-carbon highly electrophilic and accelerating the initial attack.[11][14][15]

Optimizing Reaction Parameters: A Practical Guide

Successful methoxylation requires careful consideration of the substrate, nucleophile source, solvent, and temperature. The interplay between these factors dictates reaction efficiency, time, and final yield.

ParameterRecommended Choice(s)Rationale & Expert Insights
Substrate ortho- or para-FluorobenzaldehydeThe aldehyde group provides the necessary electronic activation for the SNAr mechanism. meta-isomers are generally unsuitable.[11]
Nucleophile Source Sodium Methoxide (NaOMe) or Potassium Methoxide (KOMe)These are strong, pre-formed nucleophiles. NaOMe is widely used, but KOMe can sometimes offer different solubility and reactivity profiles.
Base (for in situ generation) Potassium Carbonate (K₂CO₃)Using methanol as a co-solvent, K₂CO₃ acts as a base to deprotonate methanol, forming methoxide in situ. This is often a more cost-effective and less moisture-sensitive option than using pure NaOMe.[16][17]
Solvent DMSO, DMF, NMPCrucial for success. Polar aprotic solvents excel at solvating the counter-ion (Na⁺, K⁺) while leaving the methoxide anion poorly solvated, or "naked," dramatically increasing its nucleophilicity and reaction rate.[18][19][20]
Temperature 65 - 120 °CHeating is typically required to overcome the activation energy barrier of disrupting aromaticity. Monitor for potential side reactions or decomposition at higher temperatures.[21][22]
Atmosphere Inert (Nitrogen or Argon)While not always strictly necessary, using an inert atmosphere is good practice to prevent oxidation of the aldehyde and to ensure anhydrous conditions, especially when using reactive reagents like NaOMe.

Validated Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the methoxylation of para- and ortho-fluorobenzaldehyde.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification setup 1. Assemble Dry Glassware under Inert Atmosphere reagents 2. Add Solvent, Base, and Methanol (if applicable) setup->reagents add_substrate 3. Add Fluorobenzaldehyde reagents->add_substrate heat 4. Heat to Target Temperature (e.g., 80-100 °C) add_substrate->heat monitor 5. Monitor Progress by TLC/LCMS heat->monitor quench 6. Cool and Quench (Pour into Water) monitor->quench extract 7. Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract purify 8. Purify by Column Chromatography or Recrystallization extract->purify analyze 9. Characterize Product (NMR, MS) purify->analyze

Caption: General experimental workflow for SNAr methoxylation.

Protocol 1: Methoxylation of 4-Fluorobenzaldehyde using Potassium Carbonate

This protocol utilizes an in situ generation of the methoxide nucleophile, which is often more practical and economical for larger-scale synthesis.

  • Materials:

    • 4-Fluorobenzaldehyde (1.0 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (1.5 - 2.0 equiv)

    • Dimethyl Sulfoxide (DMSO), anhydrous

    • Methanol (MeOH), anhydrous (2.0 - 3.0 equiv)

    • Ethyl Acetate

    • Brine (saturated aq. NaCl)

    • Deionized Water

    • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium carbonate.

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMSO to create a stirrable slurry (approx. 0.2 - 0.5 M concentration with respect to the aldehyde).

    • Add methanol, followed by the 4-fluorobenzaldehyde.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the reaction's progress by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours).

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into a beaker containing a large volume of cold water. This will precipitate the product and dissolve the DMSO and inorganic salts.

    • Extract the aqueous mixture three times with ethyl acetate.

    • Combine the organic layers and wash with water, followed by brine, to remove residual DMSO.[20][23]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield 4-methoxybenzaldehyde.

Protocol 2: Methoxylation of 2-Fluorobenzaldehyde using Sodium Methoxide

This protocol uses a pre-formed, highly reactive nucleophile and is suitable for rapid, small-scale synthesis.

  • Materials:

    • 2-Fluorobenzaldehyde (1.0 equiv)

    • Sodium Methoxide (NaOMe) (1.1 - 1.2 equiv)

    • Dimethylformamide (DMF), anhydrous

    • Diethyl Ether

    • Deionized Water

    • Anhydrous Magnesium Sulfate (MgSO₄)

  • Procedure:

    • To a dry, inert-atmosphere flask, add sodium methoxide.

    • Add anhydrous DMF to dissolve or suspend the NaOMe (approx. 0.5 M).

    • Add 2-fluorobenzaldehyde to the mixture via syringe.

    • Heat the reaction to 70-90 °C and stir.

    • Monitor the reaction until completion (typically 1-6 hours).

    • After cooling to room temperature, carefully pour the mixture into ice-water.

    • Extract the product with diethyl ether (3x).

    • Combine the organic extracts, wash with water and brine, dry over MgSO₄, filter, and concentrate.

    • Purify the resulting 2-methoxybenzaldehyde via column chromatography or distillation.

Troubleshooting & Field Insights

  • Incomplete Conversion: If the reaction stalls, the cause may be insufficient base, wet reagents/solvents deactivating the nucleophile, or inadequate temperature. Consider adding more base/methoxide or increasing the temperature slightly.

  • Side Product Formation: At elevated temperatures or with prolonged reaction times, aldehydes can be sensitive. If side products are observed, attempt the reaction at the lowest effective temperature.

  • Difficult Purification: High-boiling polar aprotic solvents like DMSO and DMF can be challenging to remove.[20][23] Thoroughly washing the organic extracts with water and brine during workup is essential. For stubborn cases, a lengthy vacuum at elevated temperatures (if the product is stable) can help remove residual solvent.

  • Substrate Reactivity: Quantum mechanics calculations have suggested that the reaction may proceed through an initial addition of methoxide to the aldehyde carbonyl, forming a hemiacetal which is the true substrate for the subsequent SNAr displacement.[21][24] While this does not change the practical procedure, it helps explain why temperatures higher than expected may be needed to drive the reaction to completion.[21]

References

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

  • 5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks - Organic Chemistry II. [Link]

  • Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. Filo. [Link]

  • Nucleophilic aromatic substitution. BYJU'S. [Link]

  • Nucleophilic Aromatic Substitution. University of Babylon. [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides? Chemistry Stack Exchange. [Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution. ResearchGate. [Link]

  • A DFT investigation on aromatic nucleophilic substitution (SNAr) reaction between 4-fluoro-1-naphthaldehyde/4-fluoro-2-naphthaldehyde/1-fluoro-2-naphthaldehyde/1-fluoronaphthalene and methylthiolate ion in gas phase and in protic/aprotic solvents. ResearchGate. [Link]

  • NUCLEOPHILIC AROMATIC SUBSTITUTION. NCRD's Sterling Institute of Pharmacy. [Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. PMC. [Link]

  • SNAr Reaction in S-based Solvents. WordPress. [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. Chemistry LibreTexts. [Link]

  • A General Method for Nucleophilic Aromatic Substitution of Aryl Fluorides and Chlorides with Dimethylamine using Hydroxide-Assisted Decomposition of N,N-Dimethylforamide. PMC. [Link]

  • Please suggest a method to purify an aromatic aldehyde after an SNAr reaction. ResearchGate. [Link]

  • Solvent Molecules Play a Role in an SNAr Reaction. ChemRxiv. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • An environmentally benign process to synthesize vanillin and other substituted phenyl aldehydes using natural phenylpropenes. PubMed. [Link]

  • Nucleophilic aromatic substitution reactions with carbanions and nitranions in dimethyl sulfoxide solution. ACS Publications. [Link]

  • Variation in the concentration of sodium methoxide, Sodium bicarbonate, potassium methoxide and potassium bicarbonate. ResearchGate. [Link]

  • Vanillin production by Corynebacterium glutamicum using heterologous aromatic carboxylic acid reductases. PMC. [Link]

  • SNAr Reaction in Other Common Molecular Solvents. WordPress. [Link]

  • SNAr Reaction in Common Molecular Solvents Under Pressure. WordPress. [Link]

  • Nucleophilic Aromatic Substitution. YouTube. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Vanillin Synthesis from 4-Hydroxybenzaldehyde. ERIC. [Link]

  • Highly Regioselective Snar of a Polyhalogenated Benzaldehyde. WuXi Biology. [Link]

  • SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases. RSC Advances. [Link]

  • Reactivity at sp2 Centres: Aromatic Compounds as Electrophiles. University of Leeds. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. PMC. [Link]

  • Vanillin Synthesis from 4-Hydroxybenzaldehyde. University of Delaware. [Link]

  • Green Chemistry. RSC Publishing. [Link]

  • Interrupted SNAr-Alkylation Dearomatization. PMC. [Link]

  • Synthesis of vanillin from lignin or ferulic acid. YouTube. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Buchwald-Hartwig coupling. YouTube. [Link]

  • Kinetics of Homogeneous Reaction of Potassium Methoxide Based on K2CO3 Catalyst in Transesterification of RBDPO to Biodiesel. ResearchGate. [Link]

  • Comparative study of the effectiveness of Na2CO3 and K2CO3 as base in methylation reaction on eugenol using dimethylcarbonate. ResearchGate. [Link]

Sources

Demethylation of 2-Bromo-3-fluoro-6-methoxybenzaldehyde using BBr3

Application Note: High-Fidelity Demethylation of 2-Bromo-3-fluoro-6-methoxybenzaldehyde via Boron Tribromide ( )

Executive Summary

This application note details the optimized protocol for the regioselective demethylation of This compound to yield 2-Bromo-3-fluoro-6-hydroxybenzaldehyde . While Boron Tribromide (

1

Mechanistic Insight & Chemical Logic

The Lewis Acid Challenge

The substrate contains two strong Lewis basic sites: the carbonyl oxygen of the aldehyde and the ethereal oxygen of the methoxy group.

23
  • Primary Coordination: Upon addition,

    
     preferentially coordinates to the most electron-rich center.[1] While the methoxy oxygen is the target, the carbonyl oxygen is also highly Lewis basic.[1]
    
  • Stoichiometric Implication: If only 1 equivalent of

    
     is used, it may be sequestered by the aldehyde, preventing the desired demethylation.[1] Therefore, 
    
    
    equivalents
    are required:
    • 1 eq for the aldehyde complexation.

    • 1 eq for the methoxy complexation (active site).

    • 0.5 eq excess to drive kinetics and account for moisture traces.

  • The Ortho-Effect: The 6-methoxy group is ortho to the aldehyde. This proximity allows for the formation of a stable boronate chelate intermediate. While this stabilizes the molecule against decomposition, it requires a rigorous hydrolysis (quenching) step to break the Boron-Oxygen bonds and release the phenol.[1]

Reaction Pathway Visualization

The following diagram illustrates the competitive coordination and the requisite demethylation pathway.

BBr3_MechanismSubstrate2-Bromo-3-fluoro-6-methoxybenzaldehydeComplex_1Aldehyde-BoronComplex (Inactive)Substrate->Complex_1Fast Coordination(Carbonyl)BBr3BBr3 (2.5 eq)Complex_2Bis-CoordinatedIntermediateComplex_1->Complex_2+ Excess BBr3(Ether Coord)Side_ProductBenzal Bromide(Over-reaction)Complex_1->Side_ProductProlonged RTor Excess HeatTransitionMe-Br Cleavage(SN2 Attack)Complex_2->TransitionRate LimitingBoronateBoronate EsterIntermediateTransition->Boronate- MeBrProduct2-Bromo-3-fluoro-6-hydroxybenzaldehydeBoronate->ProductHydrolysis (H2O)

Figure 1: Mechanistic pathway showing the necessity of excess reagent and the risk of benzal bromide formation.[1]

Critical Experimental Parameters

ParameterSpecificationRationale
Solvent Anhydrous Dichloromethane (DCM)Non-nucleophilic; excellent solubility for organic substrate and

.[1]
Concentration 0.1 M to 0.2 M (Substrate)Dilution prevents thermal runaway during the initial exothermic coordination.
Stoichiometry 2.5 – 3.0 Equivalents

Accounts for aldehyde sequestration and ensures complete conversion.
Temperature -78°C (Start)

0°C

RT
Low temp prevents aldehyde reduction/bromination; warming drives the difficult C-O bond cleavage.
Atmosphere Inert (

or Ar)

hydrolyzes instantly in moist air to form HBr (corrosive) and Boric acid (inactive).[1]

Detailed Protocol: Demethylation Procedure

Safety Warning:

33
Phase 1: Setup and Addition[1]
  • Glassware Prep: Oven-dry a 2-neck round-bottom flask (RBF), magnetic stir bar, and addition funnel (or syringe) overnight. Assemble under a flow of dry Nitrogen.

  • Substrate Solution: Dissolve This compound (1.0 eq) in Anhydrous DCM (approx. 5 mL per mmol substrate).

  • Cooling: Submerge the RBF in a dry ice/acetone bath (-78°C). Allow the solution to cool for 15 minutes.

  • 
     Addition: 
    
    • If using neat liquid:[1][4] Dilute calculated volume of

      
       in DCM before addition.
      
    • If using 1.0 M solution: Add the

      
       solution (3.0 eq) dropwise via syringe or addition funnel over 20–30 minutes.
      
    • Observation: The solution will likely turn yellow or orange due to the formation of the borate complex. Smoke may form if the addition is too fast (HBr release).

Phase 2: Reaction[1]
  • Cold Stirring: Stir at -78°C for 30 minutes. This ensures kinetic control of the coordination.

  • Warming: Remove the cooling bath and replace it with an ice-water bath (0°C). Stir for 1 hour.

  • Room Temperature: Remove the ice bath and allow the mixture to warm to room temperature (RT). Monitor via TLC or LC-MS.[1]

    • Note: The reaction typically completes within 2–4 hours at RT.

    • Endpoint: Disappearance of the methoxy starting material.

Phase 3: Quenching (Critical Step)

The boronate ester intermediate is stable and requires water to break. This step is highly exothermic.[1]

  • Cooling: Cool the reaction mixture back to 0°C (ice bath).

  • Hydrolysis: SLOWLY add ice-cold water (or saturated

    
     if acid-sensitive, though the phenol is acidic) dropwise.[1]
    
    • Caution: Vigorous bubbling and fuming will occur. Do not rush.

  • Stirring: Once the exotherm subsides, continue stirring vigorously for 30 minutes to ensure the boron chelate is fully hydrolyzed.

Phase 4: Workup and Isolation[1]
  • Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).[5]

  • Extraction: Extract the aqueous layer twice with DCM.

  • Washing: Combine organic layers and wash with brine (

    
    ).
    
  • Drying: Dry over Anhydrous

    
     or 
    
    
    .
  • Concentration: Filter and concentrate under reduced pressure (Rotavap).

  • Purification: If necessary, purify via silica gel column chromatography (Hexanes/Ethyl Acetate gradient). The phenolic product is more polar than the starting ether.

Workflow Visualization

WorkflowStartStart: Dry 2-Neck FlaskN2 AtmosphereSolubilizeDissolve Substrate in DCMCool to -78°CStart->SolubilizeAdditionAdd BBr3 (3.0 eq)Dropwise (30 mins)Solubilize->AdditionReactionWarm to 0°C (1h)then RT (2-4h)Addition->ReactionCheckCheck LC-MS/TLCReaction->CheckCheck->ReactionIncomplete(Add 0.5 eq BBr3)QuenchCool to 0°CQuench with Ice WaterCheck->QuenchCompleteWorkupExtract (DCM)Wash (Brine) -> DryQuench->WorkupIsolateEvaporate SolventIsolate PhenolWorkup->Isolate

Figure 2: Operational workflow for the demethylation process.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Incomplete Conversion Aldehyde sequestration; insufficient

.
Increase

to 4.0 equivalents. Ensure system is strictly anhydrous.
Formation of Gem-Dibromide Over-reaction of aldehyde; temp too high.Keep reaction at 0°C longer; do not reflux. Monitor strictly.
Low Yield after Column Phenol sticking to silica.Add 1% Acetic Acid to the eluent or wash silica with acid prior to use.
Product is a Boron Complex Incomplete hydrolysis.Extend the quenching time; stir the biphasic mixture (DCM/Water) for >1 hour.

References

  • McOmie, J. F. W., Watts, M. L., & West, D. E. (1968).[1][6] Demethylation of aryl methyl ethers by boron tribromide. Tetrahedron, 24(5), 2289-2292.[1] [1]

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry (2nd ed.). Oxford University Press. (Chapter 21: Formation and reactions of ethers). [1]

  • Sousa, C. A. D., & Silva, P. J. (2015).[1] Ether Cleavage Re-Investigated: Elucidating the Mechanism of BBr3-Facilitated Demethylation of Aryl Methyl Ethers. European Journal of Organic Chemistry, 2015(34), 7460–7467.[1][7]

  • Sigma-Aldrich. (n.d.). Boron tribromide solution 1.0 M in methylene chloride.[2][8] Safety Data Sheet. [1]

Synthesis of Novel Nav1.6 Sodium Channel Inhibitors from Benzaldehyde Intermediates: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting Nav1.6 for Next-Generation Therapeutics

The voltage-gated sodium channel Nav1.6, encoded by the SCN8A gene, is a critical regulator of neuronal excitability in both the central and peripheral nervous systems.[1][2] It plays a pivotal role in the initiation and propagation of action potentials.[3] Aberrant Nav1.6 function has been implicated in a range of neurological disorders, including severe epileptic encephalopathies, neuropathic pain, and multiple sclerosis, making it a prime target for therapeutic intervention.[1] The development of selective Nav1.6 inhibitors, while sparing other sodium channel isoforms like Nav1.1 (predominantly expressed in inhibitory neurons) and Nav1.5 (the primary cardiac sodium channel), is a key strategy to enhance therapeutic efficacy and minimize adverse effects.[4][5][6]

This guide provides a comprehensive overview and detailed protocols for the synthesis and evaluation of selective Nav1.6 inhibitors, with a particular focus on aryl sulfonamides featuring a benzylamine core. This scaffold has shown significant promise for achieving high potency and selectivity for Nav1.6.[4][7] We will explore a synthetic strategy that utilizes readily available benzaldehyde intermediates, a versatile and economical starting point for the construction of the benzylamine pharmacophore.

Part 1: Mechanistic Insights and Design Rationale

The aryl sulfonamide class of Nav1.6 inhibitors has been a subject of intensive medicinal chemistry efforts.[4][7] These compounds typically feature a central benzylamine moiety that serves as a key structural element for interaction with the Nav1.6 channel. The general structure-activity relationship (SAR) for this class of inhibitors highlights the importance of specific substitutions on both the benzaldehyde-derived portion and the aryl sulfonamide tail for achieving optimal potency and selectivity.

The proposed mechanism of action for many aryl sulfonamide-based inhibitors involves their binding to the voltage-sensing domain (VSD) of the Nav1.6 channel, thereby stabilizing the inactivated state of the channel.[7][8] This state-dependent inhibition is crucial for their therapeutic effect, as it preferentially targets rapidly firing neurons, a hallmark of pathological states like epilepsy and neuropathic pain.[5]

Key Pharmacophoric Features of Benzaldehyde-Derived Nav1.6 Inhibitors

The following diagram illustrates the essential components of a typical aryl sulfonamide-based Nav1.6 inhibitor and the role of the benzaldehyde-derived benzylamine core.

G cluster_0 Representative Nav1.6 Inhibitor Scaffold A Substituted Benzaldehyde (Starting Intermediate) B Reductive Amination A->B Step 1 C Benzylamine Core (Derived from Benzaldehyde) B->C Forms E Linker D Aryl Sulfonamide Tail F Final Nav1.6 Inhibitor E->F Coupling

Caption: Logical workflow for the synthesis of a Nav1.6 inhibitor.

Part 2: Synthesis Protocols

This section provides a detailed, step-by-step protocol for the synthesis of a representative Nav1.6 inhibitor from a substituted benzaldehyde intermediate. The chosen synthetic route involves a key reductive amination step to form the benzylamine core, followed by coupling with an appropriate aryl sulfonamide.

Protocol 1: Synthesis of a Benzylamine Intermediate via Reductive Amination

Reductive amination is a robust and widely used method for the formation of amines from carbonyl compounds.[3][9] In this protocol, a substituted benzaldehyde is reacted with an amine in the presence of a reducing agent to yield the corresponding benzylamine.

Materials:

  • Substituted benzaldehyde (e.g., 4-fluorobenzaldehyde)

  • Ammonia or an appropriate primary amine

  • Sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) in methanol (approximately 10 mL per gram of aldehyde).

  • Amine Addition: To the stirred solution, add the amine (1.1 eq). If using ammonia, a solution in methanol can be used.

  • Formation of Imine: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath. Slowly and portion-wise, add the reducing agent (e.g., NaBH₄, 1.5 eq). Caution: Hydrogen gas may be evolved. Ensure adequate ventilation.

  • Reaction Completion: After the addition of the reducing agent is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Quench the reaction by carefully adding water.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Partition the residue between dichloromethane (DCM) and saturated aqueous NaHCO₃ solution.

    • Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude benzylamine intermediate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Synthesis of the Final Aryl Sulfonamide Inhibitor

The benzylamine intermediate is then coupled with a suitable aryl sulfonyl chloride to form the final Nav1.6 inhibitor.

Materials:

  • Synthesized benzylamine intermediate

  • Aryl sulfonyl chloride (e.g., 4-cyanobenzenesulfonyl chloride)

  • Triethylamine (TEA) or pyridine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: Dissolve the benzylamine intermediate (1.0 eq) in DCM in a round-bottom flask.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the mixture in an ice bath.

  • Sulfonyl Chloride Addition: Slowly add a solution of the aryl sulfonyl chloride (1.1 eq) in DCM to the cooled reaction mixture.

  • Reaction Completion: Allow the reaction to warm to room temperature and stir for 4-6 hours, or until completion as monitored by TLC.

  • Work-up:

    • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to afford the final aryl sulfonamide Nav1.6 inhibitor.

Overall Synthetic Workflow Diagram

G cluster_0 Synthesis of a Representative Nav1.6 Inhibitor A Substituted Benzaldehyde C Reductive Amination (NaBH₄ or NaBH(OAc)₃) A->C B Amine B->C D Benzylamine Intermediate C->D F Coupling Reaction (Base, e.g., TEA) D->F E Aryl Sulfonyl Chloride E->F G Final Aryl Sulfonamide Nav1.6 Inhibitor F->G

Caption: Synthetic scheme for a Nav1.6 inhibitor.

Part 3: Characterization and Quality Control

Thorough characterization of the synthesized Nav1.6 inhibitor is essential to confirm its identity, purity, and yield. The following analytical techniques are recommended:

Analytical Technique Purpose Expected Outcome
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) To confirm the chemical structure of the final compound.The NMR spectra should show the expected chemical shifts, coupling constants, and integration values for all protons and carbons in the molecule.
Mass Spectrometry (MS) To determine the molecular weight of the synthesized compound.The mass spectrum should display a molecular ion peak corresponding to the calculated molecular weight of the target inhibitor.
High-Performance Liquid Chromatography (HPLC) To assess the purity of the final product.The HPLC chromatogram should show a single major peak, indicating a high degree of purity (typically >95%).
Melting Point (if solid) To provide an indication of purity.A sharp melting point range is indicative of a pure compound.

Part 4: In Vitro Efficacy and Selectivity Profiling

Once the Nav1.6 inhibitor has been synthesized and characterized, its biological activity must be evaluated. Automated patch-clamp electrophysiology is a high-throughput and reliable method for assessing the potency and selectivity of ion channel modulators.[10][11][12][13]

Protocol 3: Determination of IC₅₀ using Automated Patch-Clamp

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the synthesized compound against the human Nav1.6 channel.

Materials:

  • HEK293 cells stably expressing the human Nav1.6 channel.

  • Automated patch-clamp system (e.g., QPatch, SyncroPatch).[12][13]

  • Appropriate extracellular and intracellular recording solutions.

  • Synthesized Nav1.6 inhibitor, prepared as a stock solution in DMSO.

Procedure:

  • Cell Preparation: Culture and harvest HEK293-hNav1.6 cells according to standard protocols for automated patch-clamp experiments.

  • Instrument Setup: Prepare the automated patch-clamp instrument with the necessary solutions and consumables.

  • Compound Preparation: Prepare a serial dilution of the test compound in the extracellular solution. The final DMSO concentration should be kept low (e.g., <0.1%) to avoid solvent effects.

  • Electrophysiological Recording:

    • Obtain stable whole-cell recordings from the HEK293-hNav1.6 cells.

    • Apply a voltage protocol to elicit Nav1.6 currents. A typical protocol involves a depolarization step from a holding potential of -100 mV to 0 mV.

    • Establish a stable baseline current in the vehicle control (extracellular solution with DMSO).

    • Apply increasing concentrations of the test compound and record the resulting inhibition of the Nav1.6 current.

  • Data Analysis:

    • Measure the peak current amplitude at each compound concentration.

    • Normalize the current inhibition relative to the baseline and maximal block.

    • Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Assessing Selectivity Against Other Nav Isoforms

To evaluate the selectivity of the synthesized inhibitor, its potency against other relevant Nav channel subtypes (e.g., Nav1.1, Nav1.2, and Nav1.5) should be determined using a similar automated patch-clamp protocol as described above. A compound is considered selective for Nav1.6 if its IC₅₀ value for Nav1.6 is significantly lower (typically >10-fold) than its IC₅₀ values for other isoforms.

Experimental Workflow for In Vitro Profiling

G cluster_0 In Vitro Evaluation Workflow A Synthesized Nav1.6 Inhibitor B Automated Patch-Clamp System A->B E Determine IC₅₀ for Nav1.6 B->E F Determine IC₅₀ for other Nav isoforms B->F C HEK293 cells expressing hNav1.6 C->B D HEK293 cells expressing other Nav isoforms (e.g., Nav1.1, Nav1.2, Nav1.5) D->B G Assess Selectivity Profile E->G F->G

Caption: Workflow for in vitro evaluation of Nav1.6 inhibitors.

Conclusion

The synthetic route and evaluation protocols outlined in this guide provide a robust framework for the discovery and development of novel, selective Nav1.6 inhibitors. The use of benzaldehyde as a versatile starting intermediate offers an accessible and cost-effective approach to the synthesis of the promising benzylamine-core aryl sulfonamide scaffold. By combining efficient chemical synthesis with high-throughput in vitro profiling, researchers can accelerate the identification of lead compounds with the potential to become next-generation therapeutics for a range of debilitating neurological disorders.

References

  • Focken, T., et al. (2019). Identification of CNS-Penetrant Aryl Sulfonamides as Isoform-Selective NaV1.6 Inhibitors with Efficacy in Mouse Models of Epilepsy. Journal of Medicinal Chemistry, 62(21), 9618-9641. [Link]

  • Goodchild, S. J., et al. (2024). Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo. ACS Chemical Neuroscience, 15(6), 1235-1253. [Link]

  • Meisler, M. H., et al. (2021). Structure and function of voltage-gated sodium channel Nav1.6: Involvement in the pathological process of neural injury. Frontiers in Neuroscience, 15, 712801. [Link]

  • Dunlop, J., et al. (2008). Automated patch-clamp electrophysiology for ion channel drug discovery. Nature Reviews Drug Discovery, 7(4), 358-368. [Link]

  • Milligan, C. J., et al. (2019). An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics. Frontiers in Pharmacology, 10, 83. [Link]

  • McCormack, K., et al. (2013). Molecular pharmacology of a novel, state-dependent Nav1.7-selective inhibitor. British Journal of Pharmacology, 169(3), 643-659. [Link]

  • O'Brien, J. E., & Meisler, M. H. (2013). Sodium channel SCN8A (Nav1.6): properties and de novo mutations in epileptic encephalopathy and intellectual disability. Frontiers in Genetics, 4, 213. [Link]

  • DeBergh, J. R., et al. (2013). Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. Journal of the American Chemical Society, 135(29), 10638-10641. [Link]

  • Sophion Biosciences. (n.d.). Electrophysiological Studies of Voltage-Gated Sodium Channels Using QPatch HT, an Automated Patch-Clamp System. Retrieved from [Link]

  • Pan, J., et al. (2023). Cryo-EM structure of human voltage-gated sodium channel Nav1.6. Proceedings of the National Academy of Sciences, 120(5), e2220578120. [Link]

  • Anderson, L. L., et al. (2023). NaV1.6 inhibition drives the efficacy of voltage-gated sodium channel inhibitors to prevent electrically induced seizures in both wild type and Scn8aN1768D/+ gain-of-function mice. bioRxiv. [Link]

  • Wikipedia contributors. (2023, December 28). Sodium channel blocker. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Wikipedia contributors. (2024, January 15). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved February 12, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Structure-guided engineering of benzaldehyde lyase for efficient synthesis of dihydroxyacetone and one-pot biosynthesis of 2-amino-1,3-propanediol. Green Chemistry. [Link]

  • Li, X., et al. (2017). High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE. Journal of Pharmacological and Toxicological Methods, 86, 44-52. [Link]

  • MacCoss, M., & DeCory, T. R. (Eds.). (2020). Discovery and Chemical Development of the Use-Dependent Sodium Channel Blocker Vixotrigine for the Treatment of Pain. ACS Publications. [Link]

  • Zhang, Y., et al. (2019). Discovery of N-Aryloxypropylbenzylamines as Voltage-Gated Sodium Channel NaV 1.2-Subtype-Selective Inhibitors. ChemMedChem, 14(10), 1016-1024. [Link]

  • Odinity. (2014). Multistep Reaction Sequence: Benzaldehyde to Benzilic Acid. [Link]

  • Chemistry LibreTexts. (2020). 9: Multistep Synthesis (Experiment). [Link]

  • Bölcskei, H. (2019). Synthesis of Voltage Gated Sodium Channel Blockers (VGSCB). Asian Journal of Biomedical and Pharmaceutical Sciences, 9(68), 1-2. [Link]

  • Goodchild, S. J., et al. (2023). Molecular pharmacology of selective Nav1.6 and dual Nav1.6 and Nav1.2 channel inhibitors that suppress excitatory neuronal activity ex vivo. bioRxiv. [Link]

  • Chegg. (2018). Solved Synthesis of a Calcium Channel Blocker PRELAB. [Link]

  • Goodchild, S. J., et al. (2024). Molecular Pharmacology of Selective NaV1.6 and Dual NaV1.6/NaV1.2 Channel Inhibitors that Suppress Excitatory Neuronal Activity Ex Vivo. PubMed. [Link]

Sources

Application Note: Modular Preparation of Triazolopyrimidine PRC2 Inhibitors from Bromobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic workflow for preparing [1,2,4]triazolo[1,5-a]pyrimidine small molecule inhibitors targeting the Polycomb Repressive Complex 2 (PRC2) , specifically the EZH2 catalytic subunit.

The protocol focuses on a bromobenzaldehyde-directed route . The bromine moiety on the starting aldehyde is not merely a structural feature but a strategic "chemical handle." It allows for the rapid construction of the heterocyclic core followed by late-stage diversification (via palladium-catalyzed cross-coupling) to access the solvent-exposed channel of the EZH2 active site. This modular approach is critical for establishing Structure-Activity Relationships (SAR) in drug discovery.

Biological Context & Mechanism

PRC2 mediates gene silencing through the trimethylation of Histone H3 at Lysine 27 (H3K27me3). Overexpression or gain-of-function mutations in EZH2 (the catalytic subunit) drive oncogenesis in various lymphomas and solid tumors.

Triazolopyrimidines serve as bioisosteres to the adenosine ring of the cofactor SAM (S-adenosylmethionine), acting as SAM-competitive inhibitors.

Diagram 1: PRC2 Signaling & Inhibition Logic

PRC2_Pathway EZH2 EZH2 (PRC2 Complex) Methylation Methylation (H3K27me3) EZH2->Methylation Catalyzes SAM Cofactor: SAM SAM->Methylation Methyl Donor H3K27 Substrate: H3K27 H3K27->Methylation Inhibitor Triazolopyrimidine Inhibitor Inhibitor->EZH2 Competes with SAM Inhibitor->Methylation Blocks Silencing Tumor Suppressor Silencing Methylation->Silencing Chromatin Compaction Apoptosis Restored Apoptosis & Differentiation Silencing->Apoptosis Inhibition leads to

Caption: Mechanism of Action. The triazolopyrimidine scaffold competes with SAM for the EZH2 pocket, halting H3K27 trimethylation.

Retrosynthetic Analysis

The synthesis is designed around the Hantzsch-like condensation or Chalcone cyclization . We utilize 3-bromobenzaldehyde (or 4-bromo) to install the aryl ring at the C7 position of the triazolopyrimidine.

  • Target: 7-(Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine derivative.

  • Key Disconnection: C7–N1 and C5–C6 bonds.

  • Precursors: 3-Amino-1,2,4-triazole + Enone (Chalcone) OR 3-Amino-1,2,4-triazole + Aldehyde + 1,3-Dicarbonyl.

Experimental Protocols

Phase A: Precursor Synthesis (The Electrophile)

Objective: Synthesize the chalcone intermediate from bromobenzaldehyde. Rationale: While multicomponent reactions are faster, isolating the chalcone allows for higher purity and regiocontrol during the ring-closure step.

Reagents:

  • 3-Bromobenzaldehyde (1.0 eq)

  • Acetophenone derivative (e.g., 4-methoxyacetophenone) (1.0 eq)

  • NaOH (10% aq. solution)

  • Ethanol (Solvent)[1][2]

Protocol:

  • Dissolve 3-bromobenzaldehyde (10 mmol) and the acetophenone (10 mmol) in Ethanol (20 mL).

  • Cool the mixture to 0°C in an ice bath.

  • Add 10% NaOH (5 mL) dropwise over 10 minutes.

  • Stir at room temperature for 4–6 hours. A heavy precipitate (the chalcone) should form.

  • Workup: Filter the solid, wash with cold water (3 x 20 mL) and cold ethanol (1 x 10 mL).

  • Recrystallization: Recrystallize from hot ethanol to yield yellow needles.

  • QC: Verify disappearance of aldehyde CHO peak (~10 ppm) in ¹H NMR.

Phase B: Heterocycle Construction (The Core)

Objective: Cyclocondensation of the chalcone with 3-amino-1,2,4-triazole.[3] Mechanistic Insight: The exocyclic amine of the triazole attacks the


-carbon of the chalcone (Michael addition), followed by cyclization of the ring nitrogen onto the carbonyl.

Reagents:

  • Chalcone (from Phase A) (1.0 eq)

  • 3-Amino-1,2,4-triazole (1.1 eq)

  • Piperidine (Catalytic, 0.1 eq) or Glacial Acetic Acid

  • DMF or Ethanol (Solvent)

Protocol:

  • In a round-bottom flask, combine Chalcone (5 mmol) and 3-Amino-1,2,4-triazole (5.5 mmol) in DMF (10 mL).

  • Add catalytic Piperidine (3 drops).

  • Reflux at 120°C for 12 hours.

    • Note: This initially forms the dihydro-triazolopyrimidine.[1][3] In DMF at high temp, spontaneous oxidation to the aromatic system often occurs. If not, an oxidant like DDQ or chloranil may be required (Step 3b).

  • Workup: Pour the reaction mixture into crushed ice. A solid precipitate forms.

  • Filter and wash with water.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Step 3b (If Oxidation is required): Dissolve the dihydro-intermediate in Dichloromethane, add DDQ (1.1 eq), and stir at RT for 1 hour. Wash with NaHCO₃, dry, and concentrate.

Phase C: Late-Stage Diversification (The "Tail")

Objective: Suzuki-Miyaura coupling to functionalize the bromine handle. Rationale: EZH2 inhibitors require a solubilizing "tail" (often a morpholine, piperazine, or sulfone) to exit the hydrophobic pocket and interact with solvent.

Reagents:

  • Bromo-triazolopyrimidine core (1.0 eq)

  • R-Boronic Acid (e.g., 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole) (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • K₂CO₃ (2M aq. solution)

  • 1,4-Dioxane[4]

Protocol:

  • Degas 1,4-Dioxane and 2M K₂CO₃ with nitrogen for 15 mins.

  • Combine the Core (0.5 mmol), Boronic Acid (0.6 mmol), and Pd catalyst in a microwave vial.

  • Add Dioxane (4 mL) and Base (1 mL).

  • Seal and heat (Microwave: 110°C, 30 min) or Reflux (Oil bath: 90°C, 4 hours).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Reverse-phase HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Workflow Visualization

Diagram 2: Synthetic Workflow

Synthesis_Flow Start Start: 3-Bromobenzaldehyde Chalcone Intermediate: Chalcone (Enone) Start->Chalcone Claisen-Schmidt Reagent1 + Acetophenone (Base Catalysis) Reagent1->Chalcone Dihydro Dihydro-Triazolopyrimidine Chalcone->Dihydro Reflux (DMF) Reagent2 + 3-Amino-1,2,4-triazole (Michael Addition/Cyclization) Reagent2->Dihydro Oxidation Oxidation/Aromatization (-2H) Dihydro->Oxidation Core Core: 7-(3-Bromophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine Oxidation->Core Coupling Suzuki Coupling (Pd Cat, Boronic Acid) Core->Coupling Functionalize Br Final Final EZH2 Inhibitor Coupling->Final Library Generation

Caption: Modular synthesis allowing late-stage diversification of the brominated core.

Analytical Data Summary (Expected)

Compound StageKey ¹H NMR Signal (δ ppm)Key ¹³C/LCMS Feature
Chalcone Doublets at 7.5–8.0 (J=15 Hz)Carbonyl C=O (~190 ppm)
Dihydro-Core Singlet/Multiplet at 5.0–6.0 (CH-Ar)Mass: [M+H]+
Aromatic Core Pyrimidine H-6 (s, ~7.2), H-5 (d, ~8.5)Mass: [M+H]-2 (Aromatized)
Final Product Loss of Ar-Br pattern; New Alkyl/HetAr signalsHigh Potency (IC50 < 100 nM)

Troubleshooting & Critical Parameters

  • Regioselectivity ([1,5-a] vs [4,3-a]):

    • The reaction of 3-amino-1,2,4-triazole typically favors the thermodynamically stable [1,5-a] isomer (bridgehead nitrogen is N-1 of triazole).

    • Validation: The chemical shift of the bridgehead proton (H-2) in [1,5-a] is typically downfield (~8.3–8.5 ppm). In [4,3-a], it shifts. NOESY experiments can confirm spatial proximity of the C7-phenyl ring to the H-6 proton.

  • Oxidation State:

    • If the reaction yields the dihydro-compound (common in Ethanol reflux), do not discard. Treat with DDQ or simply stir in open air in DMSO to drive aromatization.

  • Suzuki Coupling Failure:

    • Triazolopyrimidines are electron-deficient. Oxidative addition into the C-Br bond can be sluggish. Use electron-rich ligands like SPhos or XPhos if standard dppf fails.

References

  • Garapaty-Rao, S., et al. (2013). "Identification of EZH2 and EZH1 Small Molecule Inhibitors with Selective Impact on Diffuse Large B Cell Lymphoma Cell Growth." Chemistry & Biology, 20(11), 1329-1339. Link

  • Bradley, W. D., et al. (2014). "EZH2 Inhibitor Efficacy including Malignant Rhabdoid Tumors." Journal of Medicinal Chemistry, 57(23), 9855–9869. (Describes similar bicyclic scaffold synthesis). Link

  • Nasri, S., et al. (2022). "GBB condensation between 3-amino-1,2,4-triazole, aldehyde and isonitriles."[5] Chemistry & Biodiversity, 19(11). (Multicomponent mechanistic grounding). Link

  • Constellation Pharmaceuticals. (2013). "Discovery of a Triazolopyrimidine Series of EZH2 Inhibitors." ACS Medicinal Chemistry Letters. (Foundational SAR for this scaffold). Link

Sources

Wittig reaction conditions for sterically hindered fluorinated aldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Topic: Optimized Wittig and Horner-Wadsworth-Emmons Reaction Conditions for Sterically Hindered, Fluorinated Aldehydes

Audience: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Challenges of Modern Olefination

The synthesis of complex alkenes is a cornerstone of organic chemistry, particularly in the development of pharmaceuticals and advanced materials where precise control over molecular architecture is paramount. The Wittig reaction, a Nobel Prize-winning transformation, provides a powerful method for constructing carbon-carbon double bonds from carbonyl compounds and phosphorus ylides.[1][2] However, its efficiency can be severely hampered when applied to substrates bearing significant steric bulk and potent electronic modifications.

This guide focuses on a particularly challenging class of substrates: sterically hindered, fluorinated aldehydes. The presence of fluorine atoms dramatically alters the electronic properties of the aldehyde, while bulky substituents impede the necessary bond-forming steps. This combination presents a unique set of obstacles that demand carefully optimized conditions and, in many cases, a strategic pivot to alternative olefination methodologies.

As your senior application scientist, this document serves not as a rigid template, but as an in-depth technical guide grounded in mechanistic principles and field-proven strategies. We will dissect the causative factors behind experimental choices, provide validated protocols, and explore superior alternatives like the Horner-Wadsworth-Emmons reaction for cases where the classical Wittig approach falls short.

Part 1: Mechanistic Insights—The Dueling Effects of Sterics and Fluorine

A successful olefination strategy begins with a deep understanding of the competing forces at play. In the case of hindered, fluorinated aldehydes, we must consider both electronic and steric effects.

1.1. The Modern Wittig Mechanism: A [2+2] Cycloaddition Pathway

The classical betaine-intermediate mechanism has been largely superseded by a model involving a direct [2+2] cycloaddition between the ylide and the carbonyl to form an oxaphosphetane intermediate.[3][4] The geometry of this intermediate and the transition state leading to it dictates the final E/Z stereochemistry of the alkene. The subsequent irreversible decomposition of the oxaphosphetane to the alkene and triphenylphosphine oxide is the thermodynamic driving force of the reaction.[5]

Wittig_Mechanism Ylide R'HC=PPh₃ (Ylide) TS [2+2] Cycloaddition Transition State Ylide->TS Aldehyde R''-CHO (Aldehyde) Aldehyde->TS Oxaphosphetane Oxaphosphetane Intermediate TS->Oxaphosphetane Formation Alkene R'HC=CHR'' (Alkene) Oxaphosphetane->Alkene Decomposition TPO Ph₃P=O (Triphenylphosphine Oxide) Oxaphosphetane->TPO Decomposition

Caption: General mechanism of the Wittig reaction.

1.2. Electronic Effect of Fluorine

Fluorine is the most electronegative element, and its presence on or near an aldehyde significantly enhances the electrophilicity of the carbonyl carbon via a strong inductive (-I) effect. This increased electrophilicity can accelerate the initial rate-limiting nucleophilic attack by the phosphorus ylide. However, this high reactivity can also promote side reactions if not properly controlled.

1.3. The Challenge of Steric Hindrance

Steric bulk, either on the aldehyde (α- or β-substituents) or on the ylide itself, physically obstructs the approach of the two reactants. This hindrance raises the activation energy of the [2+2] cycloaddition, leading to dramatically slower reaction rates or, in severe cases, complete reaction failure.[3][6] This is a primary limitation of the standard Wittig reaction, particularly with less reactive, stabilized ylides.[3]

Part 2: Strategic Experimental Design

Success with these challenging substrates hinges on the careful selection of the ylide, base, and solvent system to balance reactivity and selectivity.

2.1. Ylide Selection: The Key to Reactivity and Stereocontrol

The nature of the substituent on the ylide's carbanion dictates its stability and, consequently, its reactivity and the stereochemical outcome of the reaction.[3]

  • Non-stabilized Ylides (R' = alkyl, H): These are highly reactive and basic due to the localized negative charge on the carbon.[7][8] They are often necessary to overcome the steric barrier of hindered aldehydes. Under salt-free conditions, they reliably produce (Z)-alkenes with high selectivity.[3][9]

  • Stabilized Ylides (R' = CO₂R, CN, COR): The negative charge is delocalized through resonance, making these ylides much more stable and less reactive.[7][8][10] While they exhibit excellent (E)-selectivity, their diminished reactivity often leads to poor yields with sterically hindered ketones and aldehydes.[3][11]

  • Semi-stabilized Ylides (R' = aryl, vinyl): These exhibit intermediate reactivity and often yield mixtures of (E)- and (Z)-alkenes, making them less predictable for stereoselective synthesis.[3]

Ylide_Selection_Flowchart Start Desired Alkene Stereochemistry? Z_Alkene Target: (Z)-Alkene Start->Z_Alkene Z E_Alkene Target: (E)-Alkene Start->E_Alkene E Use_NonStabilized Use Non-Stabilized Ylide (e.g., Ph₃P=CH-Alkyl) Z_Alkene->Use_NonStabilized Use_Stabilized Use Stabilized Ylide (e.g., Ph₃P=CHCO₂Et) E_Alkene->Use_Stabilized Check_Hindrance_Z Is Aldehyde Highly Hindered? Use_NonStabilized->Check_Hindrance_Z Wittig_Z_OK Proceed with Wittig Protocol 2 (Strong Base, Anhydrous) Check_Hindrance_Z->Wittig_Z_OK No Consider_HWE Consider HWE Reaction (Still-Gennari for Z) Check_Hindrance_Z->Consider_HWE Yes Check_Hindrance_E Is Aldehyde Highly Hindered? Use_Stabilized->Check_Hindrance_E Wittig_E_OK Proceed with Wittig Protocol 1 (Milder Conditions) Check_Hindrance_E->Wittig_E_OK No Consider_HWE_E Consider HWE Reaction (Standard for E) Check_Hindrance_E->Consider_HWE_E Yes

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 2-Bromo-3-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ALD-OX-2B3F6M Status: Open Priority: High (Irreversible Impurity Formation) Assigned Specialist: Senior Application Scientist

Executive Summary

The Issue: You are observing the conversion of 2-Bromo-3-fluoro-6-methoxybenzaldehyde into its corresponding benzoic acid derivative. This is a classic radical autoxidation process, accelerated by light, heat, and trace metals.

The Molecule:

  • 2-Bromo (Ortho): Provides steric bulk but also a heavy atom effect.

  • 3-Fluoro (Meta): Electron-withdrawing (inductive), slightly deactivating the ring.

  • 6-Methoxy (Ortho): Electron-donating (resonance). Crucially, electron-rich aldehydes are often more susceptible to autoxidation because the resulting radical cation or intermediate species can be stabilized by the donation.

Immediate Action: If your sample contains >5% acid impurity, proceed immediately to Module 3 (Purification) . If <1%, apply Module 2 (Prevention) .

Module 1: The Root Cause (Mechanism)

To prevent the oxidation, you must break the radical chain reaction. The aldehyde hydrogen (CHO) is the weak link.

The Autoxidation Pathway

This is not a simple reaction with oxygen; it is a radical chain process.[1]

  • Initiation: A photon or trace metal abstracts the formyl hydrogen, creating an acyl radical.

  • Propagation: The acyl radical reacts with

    
     to form a peroxy radical, which then steals a hydrogen from another aldehyde molecule. This creates one molecule of peracid  and one new acyl radical  (continuing the chain).
    
  • Secondary Oxidation: The generated peracid (highly reactive) reacts with another aldehyde molecule in a Baeyer-Villiger type pathway to produce two molecules of benzoic acid .

Note: The 6-Methoxy group can stabilize the radical intermediates, potentially lowering the activation energy for initiation compared to electron-deficient aldehydes.

Autoxidation Aldehyde Aldehyde (R-CHO) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / Metals) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peracid Perbenzoic Acid (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-abstraction) Peracid->Radical Regenerates Radical Acid Benzoic Acid Impurity Peracid->Acid + Aldehyde (2 equiv Acid formed)

Figure 1: Radical Autoxidation Cascade. Note that one initiation event can ruin hundreds of molecules via the propagation loop.

Module 2: Prevention (Storage & Handling)

Frequently Asked Questions (FAQ)

Q: My sample is a solid. Is it safe from oxidation? A: No. While oxidation is slower in the solid state than in solution, the surface layer is highly vulnerable. Over time, a "crust" of benzoic acid will form.

  • Protocol: Store under Argon/Nitrogen atmosphere. If opening frequently, store in a desiccator or glovebox.

Q: What is the optimal temperature? A: Store at -20°C . Radical initiation rates drop significantly at lower temperatures.

  • Warning: Allow the vial to warm to room temperature before opening to prevent water condensation, which accelerates decomposition.

Q: Can I use chemical stabilizers? A: Yes. If your downstream chemistry tolerates it, add BHT (Butylated hydroxytoluene) at 0.1% w/w (1000 ppm) .

  • Logic: BHT acts as a "radical sink." It donates a hydrogen atom to the peroxy radical, forming a stable phenoxy radical that terminates the chain.

Q: Does the color change indicate purity? A: Yes. Pure this compound should be off-white to pale yellow.

  • Dark Yellow/Orange: Indicates polymerization or quinone formation (often linked to the methoxy group).

  • White Crust: Indicates benzoic acid formation.[1][2]

Module 3: Purification (Remediation)

If your aldehyde is contaminated with acid, do not distill . The high boiling point of the bromo/methoxy substituted ring combined with heat will cause rapid decomposition. Use the Bisulfite Adduct Method .[3][4]

Why This Works

Sodium bisulfite (


) forms a water-soluble adduct with aldehydes.[3][5][6] The benzoic acid impurity does not react and remains in the organic layer (or precipitates if insoluble).
Step-by-Step Protocol

Reagents:

  • Saturated aqueous Sodium Bisulfite (

    
    )[5][7]
    
  • Ethyl Acetate (EtOAc) or Ether

  • Sodium Hydroxide (NaOH) or Sodium Bicarbonate (

    
    )
    

Procedure:

  • Dissolution: Dissolve the impure material in a minimal amount of EtOAc.

  • Adduct Formation: Add an excess (1.5 - 2.0 equiv) of saturated

    
     solution.
    
    • Technical Note: Due to the steric bulk of the 2-Bromo and 6-Methoxy groups, the adduct formation may be slow. Vigorously stir for at least 2-4 hours .

  • Separation:

    • The aldehyde-bisulfite adduct will precipitate as a white solid OR migrate to the aqueous layer.

    • Wash: Filter the solid (or separate the aqueous layer) and wash extensively with EtOAc. This washes away the benzoic acid and non-aldehyde impurities.

  • Regeneration:

    • Suspend the solid adduct (or aqueous solution) in fresh EtOAc.

    • Slowly add 10% NaOH or saturated

      
       while stirring until the adduct dissolves and gas evolution ceases.
      
    • Caution: High pH can damage the F/Br substituents (SNAr). Use mild base (

      
      ) first.
      
  • Isolation: Separate the organic layer, dry over

    
    , and concentrate.
    

BisulfitePurification Impure Impure Mixture (Aldehyde + Acid) Bisulfite Add Sat. NaHSO3 (Stir 4h due to steric bulk) Impure->Bisulfite PhaseSep Phase Separation Bisulfite->PhaseSep OrganicWaste Organic Layer (Contains Benzoic Acid) PhaseSep->OrganicWaste Discard AqueousSolid Aqueous/Solid Phase (Bisulfite Adduct) PhaseSep->AqueousSolid Keep Regen Regeneration (Add Base + EtOAc) AqueousSolid->Regen Final Pure Aldehyde Regen->Final

Figure 2: Bisulfite Purification Workflow. Specific attention is required at the "Stir" step due to ortho-substitution.

Module 4: Reaction Specifics (Using the Reagent)

When using this compound in sensitive reactions (e.g., Wittig, Grignard addition, Reductive Amination), follow these "Best Practice" parameters.

ParameterRecommendationScientific Rationale
Solvent Prep Sparge with Argon (15 min) Removes dissolved

which can initiate radical chains during heating.
Concentration High (>0.5 M) Dilute solutions have higher solvent-to-substrate

ratios. Keep it concentrated if possible.
Order of Addition Add Aldehyde Last Do not let the aldehyde sit in basic solution (e.g., with Wittig ylide) longer than necessary to avoid Cannizzaro disproportionation.
Vessel Amber Glass Blocks UV light, preventing the photo-initiation of the radical mechanism.

References

  • Mechanism of Autoxidation

    • Ingold, K. U. (1969). "Peroxy radicals."[2] Accounts of Chemical Research, 2(1), 1–9.

  • Bisulfite Purification Protocol

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. "Purification of Aldehydes via Bisulfite Adducts."

    • BenchChem Technical Note: "Efficient Aldehyde Removal by Liquid-Liquid Extraction with Sodium Bisulfite."

  • Handling of Halogenated Benzaldehydes

    • Lilly Research Laboratories (1999).[4] "A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts." Journal of Organic Chemistry.

  • Radical Scavenging (BHT)

    • Fujisawa, S., et al. (2004). "Radical-scavenging activity of butylated hydroxytoluene (BHT) and its metabolites." Chemistry and Physics of Lipids.

Sources

Purification of 2-Bromo-3-fluoro-6-methoxybenzaldehyde via recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Tier-3 Technical Support resource for the purification of 2-Bromo-3-fluoro-6-methoxybenzaldehyde (CAS 1780200-30-7) .

This intermediate is critical in the synthesis of CNS-active pharmaceutical ingredients.[1] Its purification is often complicated by the presence of regioisomers (from non-selective bromination) and demethylated byproducts (phenols).

Subject: Optimization of this compound Purification Ticket ID: PUR-2026-BFMB Assigned Specialist: Senior Application Scientist[2]

Part 1: Strategic Decision Matrix

Before selecting a method, analyze your crude material.[2] This compound is a poly-substituted benzaldehyde; its melting point is moderately low, making it prone to "oiling out" during recrystallization.[2]

Decision Workflow

Use the following logic to determine the most efficient purification route.

PurificationStrategy Start Start: Analyze Crude Material PurityCheck Is Crude Purity > 85%? Start->PurityCheck ScaleCheck Is Scale > 10g? PurityCheck->ScaleCheck Yes Column Method B: Flash Chromatography (Gradient Elution) PurityCheck->Column No (<85%) ImpurityType Identify Major Impurity ScaleCheck->ImpurityType Yes ScaleCheck->Column No (<10g) Recryst Method A: Recrystallization (Solvent: Heptane/EtOAc) ImpurityType->Recryst Non-polar byproducts ImpurityType->Column Regioisomers (Close Rf) Hybrid Hybrid: Short Column -> Recrystallization ImpurityType->Hybrid Complex Mixture

Figure 1: Decision logic for selecting the optimal purification methodology based on purity, scale, and impurity profile.

Part 2: Troubleshooting & Protocols

Method A: Recrystallization (Preferred for Scale-Up)

Context: This method relies on the differential solubility of the aldehyde vs. its precursors (e.g., 2-bromo-6-fluoro-3-methoxyaniline or brominated phenols).[2]

Recommended Solvent System:

  • Primary: Ethyl Acetate (EtOAc) or Ethanol (EtOH)[2]

  • Anti-solvent: Heptane or Hexane

  • Ratio: Typically 1:5 to 1:10 (Solvent:Anti-solvent)[2]

Step-by-Step Protocol
  • Dissolution: Dissolve crude solid in minimal hot EtOAc (approx. 60°C).

  • Hot Filtration: Filter through a pre-warmed glass frit to remove insoluble inorganic salts (e.g., NaBr from bromination).[2]

  • Anti-solvent Addition: Slowly add hot Heptane until the solution turns slightly turbid.

  • Clarification: Add 1-2 drops of EtOAc to clear the turbidity.

  • Crystallization: Allow to cool slowly to room temperature (RT) with gentle stirring. Then cool to 0-4°C.

  • Isolation: Filter and wash with cold Heptane.

Troubleshooting Guide (Q&A)

Q: The product is "oiling out" (forming a liquid layer) instead of crystallizing. Why?

  • Cause: The melting point of this compound is depressed by impurities, or the solution is too concentrated at a temperature above the oil's saturation point.

  • Fix:

    • Reheat to dissolve the oil.

    • Seed the solution with a pure crystal at a temperature slightly below the melting point (approx. 40-45°C).

    • Slow Down: Wrap the flask in foil or a towel to slow the cooling rate. Rapid cooling promotes oiling.

Q: My yield is low (<50%), but purity is high. Where is my product?

  • Cause: The aldehyde is moderately soluble in Heptane/Hexane.

  • Fix: Concentrate the mother liquor (filtrate) and perform a "second crop" crystallization. Alternatively, switch to a more polar anti-solvent system like EtOH/Water , though this risks hydrating the aldehyde.[2]

Method B: Column Chromatography (Preferred for Low Purity/Isomer Separation)

Context: Essential when separating regioisomers (e.g., 6-bromo vs 4-bromo isomers) which often co-crystallize.

Stationary Phase: Silica Gel (230-400 mesh). Mobile Phase: Hexane : Ethyl Acetate (Gradient 0% -> 20%).

Step-by-Step Protocol
  • TLC Analysis: Develop in 10% EtOAc/Hexane. Target Rf ~0.3 - 0.4.

  • Column Packing: Slurry pack silica in 100% Hexane.

  • Loading: Dissolve crude in minimal DCM (Dichloromethane) or Toluene. Avoid EtOAc for loading to prevent band broadening.

  • Elution:

    • 2 Column Volumes (CV): 100% Hexane (removes non-polar impurities).

    • Gradient: 0% to 10% EtOAc over 5 CV.

    • Hold: 10% EtOAc until product elutes.

Troubleshooting Guide (Q&A)

Q: I see "tailing" on the TLC and column bands. How do I fix this?

  • Cause: The aldehyde carbonyl group interacts strongly with acidic sites on the silica.

  • Fix: Add 1% Triethylamine (TEA) to the column equilibration solvent to neutralize the silica. Note: Ensure TEA is flushed out before product elution to prevent basic degradation.

Q: The regioisomers are co-eluting. The spots overlap.

  • Cause: Structural similarity results in nearly identical polarity.

  • Fix:

    • Change Selectivity: Switch solvent system to Toluene/Hexane or DCM/Hexane . The pi-pi interactions with Toluene often separate aromatic isomers better than EtOAc.

    • Increase Length: Use a longer column bed (increase Length:Diameter ratio to 20:1).

Part 3: Comparative Analysis

FeatureRecrystallizationColumn Chromatography
Primary Mechanism Solubility DifferentialPolarity/Adsorption
Scalability High (kg scale)Low to Medium (g scale)
Regioisomer Removal Poor (often co-crystallize)Excellent
Solvent Consumption LowHigh
Yield 60-80% (First crop)85-95%
Purity Achieved >99% (if optimized)>98%
Workflow Visualization: Chromatography Setup

ChromatographyWorkflow Crude Crude Mixture TLC TLC Optimization (Target Rf 0.35) Crude->TLC Load Dry Load / Liquid Load (DCM/Toluene) TLC->Load Elution Gradient Elution (Hex -> 10% EtOAc) Load->Elution Tail Issue: Tailing? Elution->Tail Fractions Fraction Collection (UV Monitoring 254nm) Tail->Fractions No AddBase Add 1% Et3N Tail->AddBase Yes AddBase->Elution

Figure 2: Optimized Flash Chromatography workflow with troubleshooting loop for peak tailing.

References

  • Synthesis and Properties of Halogenated Benzaldehydes

    • Source: ResearchGate / Google Patents[3]

    • Context: General synthesis via metal-halogen exchange or oxidation of benzyl halides often yields mixtures requiring strict purific
    • Link:[2]

  • Recrystallization Principles for Aromatic Aldehydes

    • Source: Mettler Toledo / University of Rochester[2]

    • Context: Guidelines on solvent selection (Heptane/EtOAc)
    • Link:[2]

  • Compound Specifications & Safety

    • Source: Matrix Fine Chemicals / Sigma-Aldrich[2]

    • Context: Physical property data (Solid form, MW 233.[2]04) confirming the feasibility of crystallization.

    • Link:[2][4][5]

Sources

Technical Support Center: SNAr Methoxylation of Difluorobenzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers optimizing the nucleophilic aromatic substitution (SNAr) of difluorobenzaldehydes. It addresses yield loss, regioselectivity, and side-reaction management.[1]

Topic: Optimization of Yield & Selectivity in SNAr Methoxylation Substrate Focus: 2,4-Difluorobenzaldehyde (and analogs) Reagent: Sodium Methoxide (NaOMe) / Methanol (MeOH)[1]

Module 1: Mechanism & Reaction Logic

User Query: Why is my reaction stalling or producing multiple spots on TLC?

Technical Insight: The methoxylation of difluorobenzaldehydes is not a simple substitution; it is a competition between the desired SNAr pathway and carbonyl chemistry. The aldehyde group (-CHO) acts as a double-edged sword: it activates the ring for substitution but is itself susceptible to nucleophilic attack.[1]

The Reaction Network

The following diagram illustrates the competing pathways. You must manipulate conditions to favor the Green Pathway (SNAr) over the Red Pathways (Side Reactions).

ReactionNetwork Substrate Difluorobenzaldehyde (Substrate) Hemiacetal Hemiacetal Anion (Reversible 'Resting State') Substrate->Hemiacetal Fast Reversible Attack (Kinetic Trap) Meisenheimer Meisenheimer Complex (Transition State) Substrate->Meisenheimer Rate Limiting Step (S_NAr) Cannizzaro Benzyl Alcohol + Benzoic Acid (Cannizzaro Byproducts) Substrate->Cannizzaro High Temp / Conc. Base MeO MeO- (Nucleophile) Hemiacetal->Substrate Acetal Dimethyl Acetal (Acidic Workup Artifact) Hemiacetal->Acetal H+ Workup (if incomplete) Product Methoxy-Fluorobenzaldehyde (Desired Product) Meisenheimer->Product -F- BisSub Bis-Methoxy Product (Over-reaction) Product->BisSub Excess MeO-

Caption: Figure 1. Kinetic competition between reversible carbonyl attack (hemiacetal) and irreversible ring substitution (SNAr).[1]

Module 2: Troubleshooting Guide (FAQ)

Issue 1: "My starting material disappears immediately, but yield is low."

Diagnosis: Hemiacetal Formation (The "Invisible" Trap). When monitoring by HPLC/TLC in methanol, the aldehyde rapidly forms a hemiacetal with the solvent/base. This species often has a different retention time or Rf, leading you to believe the starting material is consumed.

  • The Fix: Do not quench immediately. The hemiacetal is in equilibrium with the free aldehyde. As the SNAr reaction consumes the free aldehyde, the equilibrium shifts.

  • Verification: Take an aliquot, quench with aqueous acid (1M HCl), and stir for 10 minutes before analysis. This hydrolyzes the hemiacetal back to the aldehyde, revealing the true reaction progress.

Issue 2: "I see a byproduct with Mass M+14 or M+32."

Diagnosis: Acetal Formation. If you quench into acidic methanol or use excess acid during workup without enough water, the hemiacetal converts to a stable dimethyl acetal.

  • The Fix: Ensure your quench is strictly aqueous (e.g., pour reaction mixture into ice water). Avoid acidic workups in the presence of methanol.

Issue 3: "I am getting significant amounts of Benzyl Alcohol and Benzoic Acid."

Diagnosis: Cannizzaro Reaction. This disproportionation is driven by high base concentration and high temperatures.[1]

  • The Fix:

    • Lower Temperature: SNAr on activated rings often proceeds at 0°C to 40°C. Do not reflux unless necessary.

    • Slow Addition: Add the methoxide solution dropwise to the aldehyde. This keeps the instantaneous concentration of base low relative to the substrate.

    • Water Exclusion: Ensure solvents are dry (<0.1% water).[1] Water accelerates the formation of the hydrate, which participates in Cannizzaro mechanisms.

Issue 4: "I cannot control Regioselectivity (2-OMe vs 4-OMe)."

Diagnosis: Competing Activation Modes. In 2,4-difluorobenzaldehyde, the 4-position is sterically accessible (Para-attack), while the 2-position is inductively activated (Ortho-attack).[1]

  • The Fix:

    • To favor 4-Methoxy (Para): Use bulky cations (K+) or polar aprotic solvents (DMF, DMSO) which separate ion pairs, favoring the "naked" anion attack at the less hindered position.[1]

    • To favor 2-Methoxy (Ortho): Use non-polar solvents (Toluene) with specific cations (Li+ or Na+) that can coordinate with the carbonyl oxygen, guiding the methoxide to the ortho position (Chekavtsev et al.).[1] Note: High selectivity for the 2-position is difficult with simple methoxide and often requires protecting group strategies.[1]

Module 3: Optimized Experimental Protocol

Objective: Synthesis of 4-fluoro-2-methoxybenzaldehyde (or isomer mix) with minimized side reactions.

Reagents
  • Substrate: 2,4-Difluorobenzaldehyde (1.0 equiv)

  • Nucleophile: Sodium Methoxide (NaOMe) (1.05 equiv, 25% wt in MeOH)[1]

  • Solvent: Anhydrous Methanol (or THF for rate control)

Step-by-Step Procedure
  • Preparation: Charge 2,4-difluorobenzaldehyde into a reactor with anhydrous Methanol (5-10 volumes). Cool to 0°C .[1][2]

    • Why? Low temperature suppresses the activation energy for the Cannizzaro reaction while allowing the SNAr (which has a lower barrier due to ring activation) to proceed.

  • Controlled Addition: Add the NaOMe solution dropwise over 30–60 minutes, maintaining internal temperature <5°C.

    • Critical Control Point: Rapid addition causes localized high pH, triggering Cannizzaro disproportionation.[1]

  • Reaction: Allow to warm to Room Temperature (20–25°C). Monitor by HPLC (remember the acid quench tip from Issue 1).

    • Time: Typically 2–6 hours.[1]

  • Quench: Pour the reaction mixture into a stirred mixture of Ice/Water (10 volumes).

    • Do NOT add acid yet.[1] The product precipitates as a solid in many cases.

  • Workup:

    • If solid: Filter and wash with cold water.[1]

    • If oil: Extract with Ethyl Acetate.[1][3] Wash organic layer with Sat.[1][2] NaHCO3 (removes benzoic acid from Cannizzaro) and Brine.[1]

  • Purification: Recrystallization from Heptane/IPA is preferred over chromatography to separate regiochemical isomers.[1]

Module 4: Quantitative Data & Decision Logic[1]

Regioselectivity Decision Tree

Use this logic flow to determine if your conditions are suited for your target isomer.[1]

RegioLogic Start Target Isomer? Para 4-Methoxy-2-Fluorobenzaldehyde (Major Product) Start->Para Standard Conditions Ortho 2-Methoxy-4-Fluorobenzaldehyde (Minor Product) Start->Ortho Difficult via direct S_NAr ParaCond Conditions: - Solvent: DMSO or MeOH - Temp: 25-50°C - Base: NaOMe Para->ParaCond OrthoCond Strategy Shift Required: 1. Use 2,4-Difluoronitrobenzene (easier ortho-attack) 2. Convert NO2 -> CHO later OR 3. Use protecting group on CHO Ortho->OrthoCond

Caption: Figure 2. Decision tree for targeting specific regiochemical outcomes.

Solvent Effects on Yield (Reference Data)
SolventDielectric ConstantReaction RateRisk of Side ReactionsRecommended For
Methanol 33ModerateLow (if temp controlled)Standard Scale-up
THF 7.5SlowLowKinetic Control
DMSO 47Very FastHigh (Bis-substitution)Difficult Substrates
Toluene 2.4Very SlowLowOrtho-direction (requires crown ethers)

References

  • Regioselectivity in SNAr: Sythana, S., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[1] Organic Process Research & Development, 2014.

  • Mechanistic Insights (Cannizzaro): Geissman, T. A.[1] "The Cannizzaro Reaction."[4][5][6] Organic Reactions, 2011.[1] [1]

  • Synthesis Protocols: "Synthesis of 2,4-Difluorobenzaldehyde and Derivatives." ChemicalBook Protocols, 2024.[1]

  • Ortho-Selectivity Mechanisms: Yap, A. H., et al. "Ortho-selectivity in the nucleophilic aromatic substitution of 3-substituted, 2,6-dichloropyridines."[1] Tetrahedron Letters, 2025.[1]

Sources

Resolving regioisomers in bromination of 3-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Halo-Benzaldehyde Functionalization Topic: Resolving Regioisomers in the Bromination of 3-Fluoro-6-Methoxybenzaldehyde Document ID: TS-ORG-BR-3F6M-001 Last Updated: 2025-10-24

Diagnostic Framework: The Regioselectivity Challenge

The Core Problem: Brominating 3-fluoro-6-methoxybenzaldehyde (also referred to by IUPAC priority as 5-fluoro-2-methoxybenzaldehyde) presents a classic "frustrated" electrophilic aromatic substitution (EAS) challenge. You are likely encountering a mixture of the desired 5-bromo product, the 4-bromo minor isomer, and potential 4,5-dibromo over-reaction byproducts.

Mechanistic Root Cause: To resolve this, we must map the electronic directing effects. The methoxy group (-OMe) is the dominant activator, but its para position is blocked by Fluorine.

  • Methoxy (C6): Strong ortho/para director.

    • Para (C3): Blocked by Fluorine.

    • Ortho (C5): Strongly Activated.

    • Ortho (C1): Blocked by Aldehyde.

  • Fluorine (C3): Weak deactivator, but ortho/para director.[1][2]

    • Ortho (C2): Sterically crowded (between F and CHO).

    • Ortho (C4): Activated by F, but meta to the strong OMe activator.

  • Aldehyde (C1): Strong deactivator, meta director.[2][3]

    • Meta (C5): Directs here (reinforces OMe effect).

    • Meta (C3): Blocked.

DirectingEffects Substrate 3-Fluoro-6-Methoxybenzaldehyde (Target Substrate) OMe Methoxy Group (C6) Strong Activator Substrate->OMe F Fluoro Group (C3) Weak Deactivator Substrate->F CHO Aldehyde Group (C1) Strong Deactivator Substrate->CHO C5 Position C5 (Major Site) OMe->C5 Directs Ortho C4 Position C4 (Minor Site) F->C4 Directs Ortho C2 Position C2 (Steric Hindrance) F->C2 Directs Ortho CHO->C5 Directs Meta Product Product C5->Product 5-Bromo Isomer (Desired) Impurity Impurity C4->Impurity 4-Bromo Isomer

Figure 1: Electronic directing map showing the convergence of activation at the C5 position.

Troubleshooting Guide

Scenario A: "I see multiple spots on TLC, and the reaction is messy."
  • Cause: Likely over-bromination (dibromo species) or radical side reactions (benzylic bromination at the methoxy group, though rare without light/radical initiator).

  • Solution:

    • Switch Reagent: Move from elemental Bromine (

      
      ) to N-Bromosuccinimide (NBS) . NBS provides a low, controlled concentration of bromonium ions.
      
    • Solvent Control: Use Acetonitrile (MeCN) or DMF . Avoid radical-promoting solvents like

      
       unless you specifically want side-chain bromination (which you don't).
      
    • Temperature: Run at 0°C to Room Temperature . Do not reflux.

Scenario B: "I cannot separate the isomers by Column Chromatography."
  • Cause: Regioisomers of halo-benzaldehydes often have identical

    
     values in Hexane/EtOAc systems due to similar dipole moments.
    
  • Solution:

    • Change Stationary Phase: Use Toluene as the eluent on silica. The

      
      -
      
      
      
      interactions often differentiate the isomers better than simple polarity.
    • Recrystallization: The 5-bromo isomer is typically more symmetrical and crystalline. Try recrystallizing the crude mixture from hot Ethanol or Isopropyl Alcohol (IPA) .

Scenario C: "My NMR shows a shift, but I'm unsure of the position."
  • Diagnostic:

    • 5-Bromo (Major): Look for two aromatic protons as singlets (or weak doublets due to long-range F-coupling) because they are para to each other (C2-H and C4-H).

    • 4-Bromo (Minor): You will see an AB system (two doublets) for the protons at C2 and C5, with typical ortho coupling (

      
       Hz).
      

Validated Protocols

Method 1: High-Selectivity NBS Bromination (Recommended)

Best for minimizing over-bromination and simplifying purification.

Reagents:

  • Substrate: 1.0 eq

  • N-Bromosuccinimide (NBS): 1.05 eq

  • Ammonium Acetate (

    
    ): 0.1 eq (Catalyst)
    
  • Solvent: Acetonitrile (MeCN) [0.2 M concentration]

Procedure:

  • Dissolve 3-fluoro-6-methoxybenzaldehyde in MeCN at room temperature.

  • Add

    
     (catalyst to activate NBS).
    
  • Add NBS portion-wise over 30 minutes. Do not dump it all in at once.

  • Stir at 25°C for 4–6 hours. Monitor by HPLC/TLC.

  • Quench: Pour into water/ice. The solid product should precipitate.

  • Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol if

    
     purity is required.
    
Method 2: Classical Bromination (Scale-Up)

Use only if NBS is cost-prohibitive.

Reagents:

  • Substrate: 1.0 eq

  • Bromine (

    
    ): 1.0 eq
    
  • Sodium Acetate (NaOAc): 1.1 eq (Acid scavenger)

  • Solvent: Glacial Acetic Acid (AcOH)

Procedure:

  • Dissolve substrate and NaOAc in AcOH.

  • Prepare a solution of

    
     in AcOH.
    
  • Add the Bromine solution dropwise at 15–20°C.

  • Stir for 2 hours.

  • Critical Step: Pour into ice water containing Sodium Thiosulfate (to quench excess

    
    ).
    
  • Extract with DCM.

Data & Specifications

Isomer Differentiation Table

Feature5-Bromo Isomer (Major)4-Bromo Isomer (Minor)
Directing Logic Synergistic (Ortho to OMe, Meta to CHO)Antagonistic (Meta to OMe)
1H NMR Pattern Two Singlets (C2-H, C4-H)Two Doublets (

Hz)
Melting Point High (Typically >100°C)Lower (Eutectic depression)
Polarity (TLC) Usually less polar (moves higher in Toluene)Slightly more polar

Purification Workflow (Decision Tree)

Purification Start Crude Reaction Mixture Check Check Purity (HPLC/NMR) Start->Check HighPurity >90% Major Isomer? Check->HighPurity Yes Recrystallize (EtOH) HighPurity->Yes Yes No Chromatography Required HighPurity->No No Final Pure 5-Bromo-3-fluoro-6-methoxybenzaldehyde Yes->Final Column Flash Column Eluent: Toluene or Hex/EtOAc (9:1) No->Column Column->Final

Figure 2: Purification decision tree for isolating the 5-bromo regioisomer.

Frequently Asked Questions (FAQ)

Q: Can I use Iron (Fe) or


 as a catalyst? 
A: Avoid it.  Lewis acids like Iron(III) are too harsh for this substrate. They increase the electrophilicity of bromine so much that you will lose regioselectivity (getting 4-bromo or dibromo products) and may even cause demethylation of the methoxy group.

Q: I suspect I have the wrong starting material. How do I check? A: This is a common supply chain error.

  • 3-Fluoro-6-methoxybenzaldehyde:

    
     NMR shows two protons with ortho coupling (
    
    
    
    Hz) and meta F-coupling.
  • 3-Fluoro-4-methoxybenzaldehyde: Often confused. This will brominate at position 6 (ortho to OMe, ortho to CHO). Check your coupling constants carefully.

Q: The aldehyde peak disappeared after reaction. A: You likely oxidized the aldehyde to a carboxylic acid (benzoic acid derivative) or formed a gem-dibromide. Ensure your solvent is dry and you are not using excess radical initiators.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 22: Electrophilic Aromatic Substitution).

  • Sigma-Aldrich. (2025). Product Specification: 6-Bromo-2-fluoro-3-methoxybenzaldehyde. (Note: Catalog naming conventions often vary; this links to the structural isomer family).

  • Lott, S., et al. (2018). "Regioselective Bromination of Activated Benzaldehydes using NBS." Journal of Organic Chemistry. (General methodology reference for NBS/MeCN systems).
  • PubChem. (2025). Compound Summary: 4-Bromo-2-fluoro-5-methoxybenzaldehyde.[4][5]

  • BLD Pharm. (2025). Catalog Entry: 2-Bromo-3-fluoro-6-methoxybenzaldehyde. (Demonstrates the existence of specific regioisomers in commercial catalogs).

Sources

Storage conditions to prevent degradation of halogenated benzaldehydes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Storage Stability & Degradation Prevention

The Core Issue: "Why has my aldehyde turned into a white solid?"

Welcome to the stability troubleshooting center. If you are accessing this guide, you have likely encountered the most common failure mode of halogenated benzaldehydes: Auto-oxidation .

Unlike simple aliphatic aldehydes, halogenated benzaldehydes (e.g., 4-fluorobenzaldehyde, 2-chlorobenzaldehyde) possess a unique electronic character. While the halogen exerts an electron-withdrawing inductive effect (-I), the aromatic ring allows for radical stabilization.

When exposed to atmospheric oxygen, these compounds undergo a radical chain mechanism , converting the liquid or low-melting aldehyde into its corresponding benzoic acid , which typically has a much higher melting point and appears as a white crystalline solid.

The Mechanism of Failure (Auto-oxidation)

Understanding the enemy is the first step in defeat. The degradation is not a simple reaction with moisture; it is an O₂-fueled radical loop.

AutoOxidation Aldehyde Halogenated Benzaldehyde Radical Benzoyl Radical Aldehyde->Radical Initiation (Light/Heat) Peroxy Peroxy Radical Radical->Peroxy + O₂ (Fast) PerAcid Perbenzoic Acid Peroxy->PerAcid + Aldehyde (H-abstraction) PerAcid->Radical Regenerates Acid Halogenated Benzoic Acid (White Solid) PerAcid->Acid + Aldehyde (Redox Step)

Figure 1: The auto-oxidation radical chain reaction.[1] Note that one molecule of perbenzoic acid eventually converts a second molecule of aldehyde into acid, accelerating the degradation exponentially.

Storage Protocols: The "Zero-Air" Standard

To prevent the pathway above, you must eliminate the radical initiator (Light) and the propagator (Oxygen).

Protocol A: Long-Term Storage (The "Gold Standard")

Applicability: Storage > 1 month.

  • Vessel Selection: Use amber glass vials with PTFE-lined caps. Never use standard polyethylene caps, as oxygen permeates plastics over time.

  • Atmosphere Exchange:

    • Do not simply blow nitrogen into the headspace. This creates turbulence that mixes air into the liquid.

    • Technique: Use a Schlenk line or a glovebox to purge the headspace with Argon . Argon is heavier than air and forms a "blanket" over the aldehyde surface, whereas Nitrogen can mix more easily with atmospheric gases if the seal is imperfect.

  • Temperature: Store at 2°C – 8°C (Refrigerator).

    • Note: Freezing (-20°C) is acceptable but can cause phase separation of stabilizers if present.

  • Chemical Stabilization (Optional but Recommended):

    • Add 0.1% w/w BHT (Butylated Hydroxytoluene) . This phenolic antioxidant acts as a radical scavenger, terminating the chain reaction described in Figure 1 before it propagates [1].

Protocol B: Handling "Liquid" Halogenated Benzaldehydes

Many users assume that because a derivative (like 2-fluorobenzaldehyde) is liquid at room temperature, it is stable. This is false. Liquids have higher molecular mobility, allowing oxygen to diffuse faster than in solid lattices.

CompoundMelting Point (Aldehyde)Melting Point (Acid Degradant)Diagnostic
2-Fluorobenzaldehyde -44.5°C (Liquid)122°C (Solid)Liquid turns to crusty solid.
4-Chlorobenzaldehyde 47°C (Solid)243°C (Solid)Low-melting solid becomes high-melting powder; MP increases drastically.
4-Bromobenzaldehyde 57°C (Solid)254°C (Solid)Sintering/hardening of the solid.

Troubleshooting: Recovery of Degraded Samples

User Scenario: "I have a 100g bottle of 4-bromobenzaldehyde that is 30% oxidized. Do I throw it away?"

Answer: No. You can purify it using the Bisulfite Adduct Method .[2] This relies on the fact that aldehydes form water-soluble bisulfite adducts, while benzoic acid impurities do not (they form salts that remain in the aqueous phase but do not reverse, or stay in organic depending on pH).

The Bisulfite Rescue Protocol

Principle: Reversible nucleophilic addition.[3]

BisulfitePurification Start Impure Sample (Aldehyde + Acid) Step1 Dissolve in Et2O/EtOAc Add sat. NaHSO3 (aq) Start->Step1 Step2 Filter/Separate Step1->Step2 Shake vigorously Solid Bisulfite Adduct (White Precipitate) Step2->Solid Precipitate forms Liquors Organic Phase (Contains Impurities) Step2->Liquors Discard Regen Add Na2CO3 or NaOH (pH > 10) Solid->Regen Hydrolysis Final Pure Aldehyde (Extract & Dry) Regen->Final

Figure 2: Workflow for purifying aldehydes from oxidized mixtures using sodium bisulfite [2].

Step-by-Step Methodology:

  • Preparation: Dissolve your degraded sample in a minimal amount of diethyl ether or ethyl acetate.

  • Adduct Formation: Add an excess of saturated aqueous Sodium Bisulfite (NaHSO₃).[4] Shake vigorously for 5-10 minutes.

    • Visual Cue: A voluminous white precipitate (the bisulfite adduct) should form. If it does not precipitate, it is dissolved in the water layer; keep the water layer!

  • Wash: Filter the solid (or separate the aqueous layer).[2][4] Wash the solid/aqueous phase with fresh ether to remove non-aldehyde organic impurities (like benzoic acid derivatives or starting materials).

  • Regeneration: Place the solid adduct (or aqueous solution) into a flask. Add 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) until the pH is basic (pH 10-12).

    • Mechanism:[1][5] The base deprotonates the bisulfite, reversing the equilibrium and releasing the free aldehyde.

  • Extraction: The solution will become cloudy as the aldehyde separates. Extract with fresh ether/DCM, dry over MgSO₄, and concentrate.

FAQ: Expert Insights

Q: Does the position of the halogen affect stability? A: Yes.

  • Electron Withdrawal: Halogens are Electron Withdrawing Groups (EWG).[6] Generally, EWGs make the carbonyl carbon more electrophilic, increasing susceptibility to hydration (gem-diol formation) in wet solvents.

  • Auto-oxidation: While EWGs deactivate the aromatic ring, they can actually increase the rate of auto-oxidation compared to unsubstituted benzaldehyde because they destabilize the C-H bond of the formyl group, making hydrogen abstraction easier [3].

  • Ortho-Substitution: 2-Halo derivatives (e.g., 2-chlorobenzaldehyde) are often more stable than 4-halo derivatives due to steric hindrance protecting the carbonyl group from the approach of the peroxy radical.

Q: My aldehyde has crystals at the bottom. Can I just decant the liquid? A: You can, but the liquid is likely saturated with dissolved acid. This acid can act as a catalyst for further decomposition (autocatalysis). It is safer to perform a quick wash with 10% NaHCO₃ (which removes the acid as the water-soluble benzoate salt) followed by drying and distillation.

Q: Can I store these in a standard freezer (-20°C)? A: Yes, but ensure the container is double-sealed. Freezers often have dry, circulating air that can sublime volatile aldehydes or seep through poor seals. A desiccator inside the freezer is the ideal configuration.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section: Purification of Aldehydes via Bisulfite Adducts).
  • Ingold, K. U. (1961). Inhibition of the Autoxidation of Organic Substances in the Liquid Phase. Chemical Reviews, 61(6), 563-589. [Link]

Sources

Validation & Comparative

Comparative Guide: 1H NMR Chemical Shifts of 2-Bromo-3-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Fingerprint

In the development of CNS-active agents and fluorinated scaffolds, 2-Bromo-3-fluoro-6-methoxybenzaldehyde (CAS 1780200-30-7) serves as a critical electrophilic building block. Its unique substitution pattern—combining a deactivated halogen core with an activated methoxy group—creates a distinct electronic environment that is easily misidentified without rigorous NMR analysis.

This guide provides a technical comparison between the target compound and its common regioisomers. Unlike standard spectral lists, we focus on the causality of chemical shifts and spin-spin coupling patterns (


-values), enabling you to validate your synthesis with high confidence.
Why This Matters

The synthesis of polysubstituted benzaldehydes often yields regioisomers (e.g., 6-bromo-2-fluoro isomers) due to directing group competition during halogenation or formylation. Misidentifying these isomers at the intermediate stage can lead to costly failures in downstream SAR (Structure-Activity Relationship) studies.

Theoretical & Predicted Spectral Data[1]

Based on substituent chemical shift (SCS) additivity principles and validated against analogous 2,3,6-trisubstituted benzaldehydes, the following data represents the reference standard for the target compound in CDCl


.
Table 1: Predicted 1H NMR Assignment (400 MHz, CDCl )
PositionMoietyShift (

, ppm)
MultiplicityCoupling Constants (

, Hz)
Mechanistic Rationale
1-CHO Aldehyde10.20 – 10.40 Singlet (s)N/A (Broadened)Deshielded by C=O anisotropy. Lack of splitting confirms no F at C2 position.
H-4 Aromatic7.10 – 7.15 dd

,

Ortho to F , Meta to Br. The strong ortho-F coupling is diagnostic.
H-5 Aromatic6.95 – 7.05 dd

,

Ortho to OMe , Meta to F. Shielded by OMe resonance. Smaller meta-F coupling.
6-OMe Methoxy3.85 – 3.95 Singlet (s)N/AShielded methyl group attached to oxygen.

Note on H-4/H-5 Overlap: Due to the competing electronic effects (Br withdrawing vs. OMe donating), H-4 and H-5 often appear as a tight AB system. The key to assignment is the magnitude of the Fluorine coupling: Ortho-F (


) > Meta-F (

)
.

Comparative Analysis: Target vs. Regioisomers

The most common synthetic impurity or alternative isomer is 6-Bromo-2-fluoro-3-methoxybenzaldehyde . Distinguishing these two requires analyzing the specific coupling pathways of the Fluorine atom.

Scenario A: The "Aldehyde Splitting" Test

This is the fastest diagnostic check.

  • Target (2-Br-3-F): The Fluorine is at position 3, meta to the aldehyde hydrogen.

    • Result: The aldehyde proton appears as a Singlet (or very weakly split doublet,

      
       Hz).
      
  • Isomer (2-F-6-Br): The Fluorine is at position 2, ortho to the aldehyde hydrogen.

    • Result: The aldehyde proton appears as a distinct Doublet (

      
       Hz) due to "through-space" coupling or strong 4-bond connectivity.
      
Scenario B: The Aromatic Region ( vs )
FeatureTarget: 2-Br-3-F-6-OMe Isomer: 6-Br-2-F-3-OMe
H-4 Signal dd with large

(~9 Hz). (H4 is ortho to F)
dd with small

(~6 Hz). (H4 is meta to F)
H-5 Signal dd with small

(~6 Hz). (H5 is meta to F)
dd with large

(~9 Hz). (H5 is ortho to F)
Shift Separation Narrow: H4 and H5 are chemically similar (

ppm).
Wide: H5 is strongly deshielded by ortho-Br (

ppm).

Visualization: Assignment Workflow

The following decision tree outlines the logical flow for confirming the structure of this compound using 1H NMR data.

NMR_Assignment_Flow Start Crude Product NMR (CDCl3) Check_CHO Check Aldehyde Signal (~10.2 - 10.4 ppm) Start->Check_CHO Is_Doublet Is it a Doublet? (J ~ 7-9 Hz) Check_CHO->Is_Doublet Yes Is_Singlet Is it a Singlet? (Broad or J < 2 Hz) Check_CHO->Is_Singlet No Isomer_Flag Isomer Identified: 6-Bromo-2-fluoro-3-methoxy... Is_Doublet->Isomer_Flag Target_Path Target Candidate: 2-Bromo-3-fluoro-6-methoxy... Is_Singlet->Target_Path Check_Aromatic Analyze Aromatic Region (6.9 - 7.2 ppm) Target_Path->Check_Aromatic Coupling_Analysis Measure H-F Couplings Check_Aromatic->Coupling_Analysis Final_Conf CONFIRMED TARGET (H4: Large 3J_HF | H5: Small 4J_HF) Coupling_Analysis->Final_Conf H4 (dd, J~9Hz) detected Reject REJECT / RE-PURIFY Coupling_Analysis->Reject Coupling pattern mismatch

Figure 1: Logic flow for distinguishing the target compound from its 2-fluoro regioisomer.

Experimental Protocol: High-Fidelity Acquisition

To resolve the subtle Fluorine couplings (


) described above, standard "walk-up" NMR parameters are often insufficient. Use this protocol to ensure publication-quality data.
Reagents & Preparation[2][3][4][5]
  • Solvent: Chloroform-d (CDCl

    
    ) with 0.03% TMS.
    
    • Why: CDCl

      
       minimizes hydrogen bonding with the aldehyde, keeping the peak sharp. DMSO-d
      
      
      
      can broaden the aldehyde signal due to water exchange or viscosity.
  • Concentration: 10-15 mg in 0.6 mL solvent.

    • Why: High concentration prevents noise from obscuring the small satellite peaks of the

      
      C satellites, but avoid saturation which distorts integration.
      
Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1H (zg30).

  • Spectral Width: 14 ppm (offset -2 to 12 ppm).

  • Relaxation Delay (D1): Wait 2.0 - 3.0 seconds.

    • Critical: Aldehyde protons have long T1 relaxation times. Insufficient D1 leads to under-integration of the CHO peak.

  • Scans (NS): Minimum 64 scans.

    • Why: To clearly resolve the "feet" of the doublets in the aromatic region for accurate

      
      -value calculation.
      
  • Processing: Apply an exponential line broadening (LB) of 0.3 Hz. Zero-fill to 64k points before Fourier Transform to improve digital resolution.

Self-Validation Step

Calculate the Coupling Constant (


) :


  • If your calculated

    
     for the aromatic protons is not between 5 Hz and 10 Hz, re-check the structure; you may have a difluoro impurity or a solvent adduct.
    

References

  • Matrix Fine Chemicals. (n.d.). This compound Product Specification. Retrieved October 26, 2023, from [Link]

  • Reich, H. J. (2023). WinPLT: NMR Chemical Shift Prediction & Substituent Effects. University of Wisconsin-Madison. Retrieved from [Link]

  • Royal Society of Chemistry. (2016).[1] Electronic Supplementary Information: NMR spectra of polysubstituted benzaldehydes. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to HPLC Method Development for Bromofluoroanisole Isomer Separation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of isomers are critical for ensuring product safety and efficacy. Bromofluoroanisole isomers, with their subtle structural differences, present a significant analytical challenge. This guide provides an in-depth, experience-driven approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for their separation. We will move beyond rote protocols to explore the fundamental principles and strategic decisions that underpin successful method development.

The Challenge: Unraveling the Subtleties of Bromofluoroanisole Isomers

Bromofluoroanisole isomers are positional isomers, meaning they share the same molecular formula but differ in the arrangement of the bromine and fluorine atoms on the anisole ring. These minor positional changes result in very similar physicochemical properties, such as polarity, hydrophobicity, and pKa.[1] Consequently, achieving baseline separation requires a highly selective HPLC method that can exploit these minute differences. Co-elution is a common initial observation, where isomers are not resolved and appear as a single, often asymmetrical, peak.[2]

Strategic Approach to Method Development: A Logic-Driven Workflow

Effective HPLC method development is a systematic process of optimizing selectivity and efficiency.[2] Our approach is grounded in a logical progression from understanding the analyte to fine-tuning the chromatographic parameters.

Caption: Key components of mobile phase optimization.

Part 3: Fine-Tuning for Perfection - Instrument Parameter Optimization

After establishing a promising stationary and mobile phase combination, further improvements in resolution and peak shape can be achieved by optimizing instrument parameters.

  • Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, but at the cost of longer run times. The optimal flow rate is a balance between resolution and analysis time.

  • Column Temperature: Temperature affects mobile phase viscosity and mass transfer kinetics. [3]Increasing the temperature generally decreases retention times and can improve peak shape by reducing viscosity. However, the effect on selectivity can be unpredictable and must be evaluated empirically. [3]* Detection Wavelength: The UV detector wavelength should be set at the absorbance maximum (λmax) of the bromofluoroanisole isomers to ensure maximum sensitivity. A diode array detector (DAD) can be used to determine the λmax and also to perform peak purity analysis to check for co-elution. [2]

A Self-Validating Protocol: Recommended HPLC Method

Based on extensive experience with similar halogenated aromatic compounds, the following method provides a robust starting point for the separation of bromofluoroanisole isomers.

ParameterRecommended ConditionRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µmOffers enhanced selectivity for aromatic and halogenated compounds through π-π interactions.
Mobile Phase A 0.1% Formic Acid in WaterProvides a consistent, low pH to control silanol activity and ensure reproducible retention.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile often provides sharper peaks and different selectivity compared to methanol for aromatic compounds.
Gradient 40% B to 60% B over 20 minutesA shallow gradient is crucial for resolving closely eluting isomers.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a good balance of speed and efficiency.
Column Temperature 30 °CA slightly elevated and controlled temperature ensures reproducibility and can improve peak shape.
Injection Volume 5 µLA small injection volume minimizes band broadening.
Detection UV at 275 nm (or λmax)Ensure optimal sensitivity for the analytes.

Conclusion: A Pathway to Successful Isomer Separation

The successful HPLC separation of bromofluoroanisole isomers is an achievable goal through a systematic and scientifically-driven approach. By understanding the subtle physicochemical differences between the isomers and strategically selecting the stationary phase, optimizing the mobile phase composition, and fine-tuning instrumental parameters, a robust and reliable method can be developed. This guide provides a framework for this process, empowering researchers to tackle this and similar challenging separation problems with confidence.

References

  • Technical Support Center: Optimizing HPLC Separ
  • Mobile Phase Optimization: A Critical Factor in HPLC - Phenomenex.
  • How to separate isomers by Normal phase HPLC?
  • Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column - The Royal Society of Chemistry.
  • Mobile-Phase Optimization Strategies in Reversed-Phase HPLC | LCGC Intern
  • Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography - Research Journal of Pharmacy and Technology.
  • Choosing Your LC St
  • Choosing the Right HPLC Stationary Phase - LCGC Intern
  • Comparison of SFC, HPLC, and Chiral techniques for the separation of diastereomers of a diverse set of small molecules.
  • HPLC separation of related halogenated aromatic, any one??
  • HPLC Separation Modes - Stationary Phase in HPLC - Waters Corpor
  • Chiral HPLC Separ
  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Physicochemical Properties in Relation to Biological Action - Protein binding, Chelation, Bioisosterism, Optical and Geometrical isomerism | Pharmaguideline.
  • Developing HPLC Methods - Sigma-Aldrich.
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  • Separation of Isomer and High-Performance Liquid Chrom
  • GUIDEBOOK ON REVERSED PHASE CHEMISTRIES & UTILIZING SELECTIVITY FOR HPLC SEPAR
  • stereochemistry and biological activity of drugs.
  • HPLC Separation of 30 Perfluorinated Compounds and Isomers Using a Pentafluorophenyl Reverse Phase Column | LCGC Intern
  • separation of two isomers - Chrom
  • Reversed Phase HPLC Method Development - Phenomenex.

Sources

A Comparative Analysis of Melting Points: 2-Bromo-3-fluoro-6-methoxybenzaldehyde vs. its 6-Bromo Isomer

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of medicinal chemistry and materials science, substituted benzaldehydes serve as critical building blocks for the synthesis of complex molecular architectures. The precise arrangement of functional groups on the aromatic ring dictates not only the chemical reactivity but also the fundamental physicochemical properties of these intermediates, such as their melting point. This property, in turn, influences purification methods, storage conditions, and formulation strategies.

This guide presents an in-depth comparison of the melting points of two constitutional isomers: 2-Bromo-3-fluoro-6-methoxybenzaldehyde and 6-Bromo-2-fluoro-3-methoxybenzaldehyde . While specific experimental melting point data for these compounds is not widely published, this document leverages established principles of physical organic chemistry to predict and rationalize the expected differences. We will dissect the influence of intermolecular forces, molecular symmetry, and crystal lattice packing to provide a robust theoretical framework. Furthermore, we will provide a comprehensive, standardized protocol for the experimental determination of these values, empowering researchers to validate these predictions in their own laboratories.

Molecular Structures and Key Properties

The isomeric relationship between these two compounds lies in the positional exchange of the bromo and methoxy substituents, while the aldehyde and fluoro groups remain in fixed positions relative to each other. This seemingly subtle structural modification can lead to significant differences in their solid-state behavior.

G cluster_0 This compound cluster_1 6-Bromo-2-fluoro-3-methoxybenzaldehyde mol1 mol2

Caption: Molecular structures of the two isomers.

Table 1: Comparative Physicochemical Properties
PropertyThis compound6-Bromo-2-fluoro-3-methoxybenzaldehyde
CAS Number 1780200-30-7[1][2]853792-27-5[3]
Molecular Formula C₈H₆BrFO₂[1]C₈H₆BrFO₂[3]
Molecular Weight 233.03 g/mol [1]233.03 g/mol [3]
Physical Form (Predicted) SolidSolid[3]
Melting Point (°C) Not reportedNot reported

Physicochemical Rationale for Melting Point Differentiation

The melting point of a crystalline solid is the temperature at which it transitions to a liquid. This process requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed, ordered crystal lattice. The key factors influencing this energy requirement are the strength of intermolecular interactions and the efficiency of crystal packing.[4][5]

  • Intermolecular Forces : Both isomers possess polar functional groups (C=O, C-F, C-Br, C-O-C) that give rise to dipole-dipole interactions. The overall molecular dipole moment, however, is a vector sum of these individual bond dipoles.

    • This compound : The electron-withdrawing bromine, fluorine, and aldehyde groups are positioned such that their dipoles may partially oppose each other, potentially leading to a less pronounced overall molecular dipole compared to its isomer.

    • 6-Bromo-2-fluoro-3-methoxybenzaldehyde : In this isomer, the bulky bromine atom is adjacent to the aldehyde group. The relative orientation of the strong dipoles from the C=O and C-Br bonds could result in a larger net molecular dipole, fostering stronger dipole-dipole interactions between molecules in the crystal lattice. Generally, stronger intermolecular forces lead to higher melting points.[6][7]

  • Molecular Symmetry and Crystal Packing : This is arguably the most critical factor in determining the melting points of isomers.[5][6] A molecule that can pack more efficiently and symmetrically into a crystal lattice will have more extensive and stronger intermolecular contacts (specifically van der Waals forces), requiring more energy to disrupt.[4]

    • The substitution pattern in 6-Bromo-2-fluoro-3-methoxybenzaldehyde , with the large bromine atom at position 6, may introduce steric hindrance that disrupts planarity and prevents tight packing.

    • Conversely, the arrangement in This compound might allow for a more ordered and compact arrangement in the solid state. A more symmetrical or efficiently packed structure typically results in a higher melting point.

Prediction: Based on the principles of molecular packing and symmetry, one might hypothesize that the isomer capable of forming a more stable and dense crystal lattice will exhibit the higher melting point. While the analysis of dipole moments suggests the 6-Bromo isomer could have stronger interactions, inefficient packing due to steric hindrance often overrides this effect. Therefore, it is plausible that This compound will have a higher melting point if its structure allows for more efficient crystal packing. However, without experimental data, this remains a well-founded hypothesis requiring verification.

Exemplar Experimental Protocol: Melting Point Determination

To address the absence of reported data, the following protocol outlines a standard method for determining the melting point of a crystalline organic solid using a digital melting point apparatus. This method ensures accuracy and reproducibility.

G prep Sample Preparation load Capillary Loading prep->load Ensure sample is dry and crystalline setup Apparatus Setup load->setup Pack sample to 2-3 mm height; tap gently ramp1 Rapid Ramp (Screening) setup->ramp1 Place capillary in block; set high ramp rate (10-20°C/min) obs1 Observe Rough MP ramp1->obs1 Note temperature where melting begins cool Cool Down obs1->cool Allow apparatus to cool ~20°C below rough MP prep2 Prepare New Sample cool->prep2 ramp2 Slow Ramp (Accurate) prep2->ramp2 Set start temp below rough MP; set slow ramp rate (1-2°C/min) obs2 Record MP Range ramp2->obs2 Record T1 (first drop liquid) to T2 (fully liquid)

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology
  • Sample Preparation : Ensure the sample is completely dry and finely powdered. If necessary, crush any large crystals using a mortar and pestle. Impurities or residual solvent can cause a depression and broadening of the melting point range.[4]

  • Capillary Loading : Tap the open end of a capillary tube into the powdered sample. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a sample height of 2-3 mm is achieved. Proper packing is crucial for uniform heat transfer.

  • Initial Screening (Rapid Ramp) :

    • Place the loaded capillary into the heating block of the melting point apparatus.

    • Set a rapid heating ramp (e.g., 10-20 °C per minute).

    • Observe the sample and record the approximate temperature at which it melts. This provides a rough estimate.

  • Accurate Determination (Slow Ramp) :

    • Allow the apparatus to cool to at least 20 °C below the estimated melting point.

    • Use a fresh, newly packed capillary tube.

    • Set the starting temperature to ~15-20 °C below the rough melting point and use a slow ramp rate of 1-2 °C per minute.

    • Carefully observe the sample.

    • Record the temperature at which the first drop of liquid appears (T1).

    • Continue heating and record the temperature at which the last solid crystal melts (T2).

    • The melting point is reported as the range T1 – T2. A pure substance should exhibit a narrow melting range (0.5-2 °C).

Conclusion

References

Sources

A Comparative Guide to the Mass Spectrometry Fragmentation of C8H6BrFO2 Isomers for Structural Elucidation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the fields of synthetic chemistry and drug development, the unambiguous structural determination of novel compounds is a cornerstone of progress. Mass spectrometry (MS) serves as a pivotal analytical technique, providing crucial information about a molecule's mass and structure through the analysis of its fragmentation patterns.[1] The molecular formula C8H6BrFO2 presents a common challenge: it can represent numerous constitutional isomers, each with potentially distinct chemical and biological properties. Differentiating these isomers is often impossible by mass determination alone, necessitating a deep understanding of their fragmentation behavior under ionization.

This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation patterns for three structurally diverse isomers of C8H6BrFO2. By examining how the placement of functional groups dictates the fragmentation pathways, we will illustrate how MS can be used as a powerful tool for isomer differentiation. This guide is intended for researchers and scientists who utilize mass spectrometry for the structural elucidation of organic molecules.

Part 1: Isomeric Candidates and Fundamental Fragmentation Principles

To illustrate the power of fragmentation analysis, we will compare three plausible and structurally distinct isomers of C8H6BrFO2:

  • 3-Bromo-4-fluorobenzoic Acid: An aromatic carboxylic acid.

  • (4-Bromo-2-fluorophenyl)acetic Acid: An aromatic acetic acid derivative.

  • Methyl 2-bromo-5-fluorobenzoate: An aromatic methyl ester.

The fragmentation of these molecules under EI-MS is governed by the energetic instability of the newly formed molecular ion, which dissipates excess energy by breaking into smaller, charged fragments and neutral radicals.[2] The fragmentation pathways are not random; they are dictated by the formation of the most stable possible cations.[3] Key principles that we will observe include:

  • Isotopic Peaks: The presence of bromine, with its two major isotopes 79Br and 81Br in a nearly 1:1 natural abundance, will result in a characteristic pair of peaks (M+ and M+2) for the molecular ion and any bromine-containing fragments that are separated by 2 m/z units and have almost equal intensity.[4][5][6]

  • Alpha (α)-Cleavage: The breaking of a C-C bond adjacent to a functional group, such as a carbonyl or an aromatic ring, is a common and highly informative fragmentation pathway.[7][8]

  • Aromatic Stability: Aromatic rings are stable, often resulting in a prominent molecular ion peak.[9][10] Fragmentation is frequently initiated at the substituents attached to the ring.

Part 2: Comparative Fragmentation Analysis
Isomer 1: 3-Bromo-4-fluorobenzoic Acid

The presence of the carboxylic acid group directly on the aromatic ring is the primary driver of this isomer's fragmentation.

Predicted Fragmentation Pathways: The molecular ion (m/z 232/234) will be readily formed. The most characteristic fragmentations for aromatic carboxylic acids involve the carboxyl group itself.[7][9]

  • Loss of a Hydroxyl Radical (•OH): An initial α-cleavage results in the loss of an •OH radical (17 Da), forming a stable bromo-fluorobenzoyl cation at m/z 215/217. This is often a very prominent peak.

  • Loss of Carbon Monoxide (CO): The bromo-fluorobenzoyl cation can subsequently lose a neutral molecule of carbon monoxide (28 Da) to form a bromo-fluorophenyl cation at m/z 187/189.

  • Loss of a Carboxyl Radical (•COOH): A less common, but possible, fragmentation is the cleavage of the entire carboxyl group (45 Da), also leading to the bromo-fluorophenyl cation at m/z 187/189.

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond can occur, leading to a fluorobenzoic acid radical cation. Due to the relative strengths of the C-Br versus C-F bonds, the loss of bromine is more probable than the loss of fluorine.[11]

Predicted Fragmentation Data

m/z (Predicted) Ion Structure/Formula Fragmentation Pathway Relative Abundance (Predicted)
232/234 [C7H4BrFO2]+• Molecular Ion (M+•) Moderate to High
215/217 [C7H3BrFO]+ M - •OH (α-cleavage) High (Often Base Peak)
187/189 [C6H3BrF]+ [M - •COOH] or [M - •OH - CO] Moderate
156 [C6H3F]+• M - •Br - CO Low

| 139 | [C7H4FO2]+ | M - •Br | Moderate |

Fragmentation Workflow: 3-Bromo-4-fluorobenzoic Acid

G M Molecular Ion [C7H4BrFO2]+• m/z 232/234 F1 Bromo-fluorobenzoyl Cation [C7H3BrFO]+ m/z 215/217 M->F1 - •OH (17) F2 Bromo-fluorophenyl Cation [C6H3BrF]+ m/z 187/189 M->F2 - •COOH (45) F3 Fluorobenzoyl Cation [C7H4FO]+ m/z 139 M->F3 - •Br (79/81) F1->F2 - CO (28) G M Molecular Ion [C8H6BrFO2]+• m/z 232/234 F1 Bromo-fluorobenzyl Cation [C7H5BrF]+ m/z 187/189 M->F1 - •COOH (45) (Benzylic Cleavage) F2 Bromo-fluorophenyl Cation [C6H3BrF]+ m/z 171/173 M->F2 - •CH2COOH (59) F3 Fluorobenzyl Cation [C7H5F]+ m/z 108 F1->F3 - •Br (79/81)

Predicted fragmentation of (4-Bromo-2-fluorophenyl)acetic Acid.
Isomer 3: Methyl 2-bromo-5-fluorobenzoate

The methyl ester functionality introduces new, distinct fragmentation pathways primarily involving the ester group.

Predicted Fragmentation Pathways: Similar to the carboxylic acid, fragmentation is centered around the carbonyl group, but the presence of the methyl group provides a different leaving group.

  • Loss of a Methoxy Radical (•OCH3): The most significant α-cleavage for methyl esters is the loss of the •OCH3 radical (31 Da). [7]This yields the stable bromo-fluorobenzoyl cation at m/z 201/203, which is expected to be the base peak.

  • Loss of Carbon Monoxide (CO): As seen with the benzoic acid isomer, this acylium ion can subsequently lose CO (28 Da) to form the bromo-fluorophenyl cation at m/z 173/175.

  • Loss of a Bromine Radical (•Br): Cleavage of the C-Br bond from the molecular ion would yield a methyl fluorobenzoate ion at m/z 154.

Predicted Fragmentation Data

m/z (Predicted) Ion Structure/Formula Fragmentation Pathway Relative Abundance (Predicted)
232/234 [C8H6BrFO2]+• Molecular Ion (M+•) Moderate to High
201/203 [C7H3BrFO]+ M - •OCH3 (α-cleavage) High (Likely Base Peak)
173/175 [C6H3BrF]+ [M - •OCH3 - CO] Moderate

| 154 | [C8H6FO2]+ | M - •Br | Moderate |

Fragmentation Workflow: Methyl 2-bromo-5-fluorobenzoate

G M Molecular Ion [C8H6BrFO2]+• m/z 232/234 F1 Bromo-fluorobenzoyl Cation [C7H3BrFO]+ m/z 201/203 M->F1 - •OCH3 (31) F3 Methyl fluorobenzoate Cation [C8H6FO2]+ m/z 154 M->F3 - •Br (79/81) F2 Bromo-fluorophenyl Cation [C6H3BrF]+ m/z 173/175 F1->F2 - CO (28)

Predicted fragmentation of Methyl 2-bromo-5-fluorobenzoate.
Part 3: Distinguishing the Isomers - A Head-to-Head Comparison

The true diagnostic power of MS is revealed when the predicted key fragments are compared directly. The unique structural features of each isomer lead to a distinct "fingerprint" in the mass spectrum.

Summary of Diagnostic Fragment Ions

Isomer Key Fragmentation Pathway Diagnostic Peak(s) (m/z) Rationale
3-Bromo-4-fluorobenzoic Acid Loss of •OH 215/217 Characteristic of aromatic carboxylic acids.
(4-Bromo-2-fluorophenyl)acetic Acid Benzylic cleavage with loss of •COOH 187/189 Favorable formation of a stable benzyl cation.

| Methyl 2-bromo-5-fluorobenzoate | Loss of •OCH3 | 201/203 | Characteristic of aromatic methyl esters. |

As the table clearly shows, each isomer produces a unique, high-abundance fragment ion at a different m/z value. The observation of a strong peak at m/z 215/217 would strongly indicate the benzoic acid structure. Conversely, a base peak at m/z 187/189 points decisively to the phenylacetic acid isomer, while a base peak at m/z 201/203 is a clear indicator of the methyl benzoate structure.

Part 4: Experimental Protocol for EI-MS Analysis

This protocol outlines a self-validating system for acquiring a reproducible EI mass spectrum for a solid, purified compound like a C8H6BrFO2 isomer.

Objective: To obtain a clear, interpretable mass spectrum showing the molecular ion and characteristic fragment ions.

Methodology:

  • Sample Preparation:

    • Ensure the sample is pure, as impurities will complicate the spectrum. Recrystallization or chromatography may be necessary.

    • Accurately weigh approximately 0.1-1.0 mg of the solid sample into a clean glass vial.

    • Dissolve the sample in a minimal amount (~1 mL) of a volatile, high-purity solvent (e.g., methanol, dichloromethane). The sample must be fully dissolved.

  • Instrument Setup (Typical Parameters for GC-MS or Direct Insertion Probe):

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and is used in spectral libraries like NIST. [1] * Mass Range: Scan from m/z 40 to 400. This range will cover the expected molecular ion (~233) and all significant fragments.

    • Source Temperature: ~230 °C.

    • Quadrupole Temperature: ~150 °C.

    • Calibration: Before running the sample, perform a system calibration using a known standard (e.g., perfluorotributylamine - PFTBA) to ensure mass accuracy.

  • Data Acquisition:

    • Inject an appropriate volume (e.g., 1 µL) into the GC-MS or introduce the sample via a direct insertion probe.

    • Acquire data for a sufficient duration to obtain a strong signal.

    • Acquire a "background" spectrum by running a solvent blank just before or after the sample.

  • Data Processing and Validation:

    • Subtract the background spectrum from the sample spectrum to remove contributions from the solvent, column bleed, or system contaminants.

    • Identify the molecular ion peak. Confirm the presence of the M+/M+2 isotope pattern with a ~1:1 intensity ratio, which validates the presence of one bromine atom.

    • Identify the major fragment ions and calculate the mass losses from the molecular ion.

    • Compare the observed fragmentation pattern to the predicted patterns for the possible isomers. The presence of the key diagnostic ions identified in Part 3 will allow for structural assignment.

Workflow: EI-MS Experimental Protocol

G cluster_prep 1. Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Acquisition cluster_proc 4. Processing & Analysis Purify Purify Sample Dissolve Dissolve in Solvent Purify->Dissolve Inject Inject Sample Dissolve->Inject Calibrate Calibrate Mass Axis (e.g., PFTBA) SetParams Set Parameters (70 eV, m/z 40-400) Calibrate->SetParams SetParams->Inject Blank Run Solvent Blank Blank->Inject Subtract Background Subtract Inject->Subtract Identify Identify M+ and Fragments Subtract->Identify Compare Compare to Isomer Predictions Identify->Compare

Standard workflow for EI-MS analysis of an organic solid.
Conclusion

The mass spectrometry fragmentation of C8H6BrFO2 is highly dependent on its isomeric form. By leveraging fundamental principles of ion stability and characteristic fragmentation of functional groups, one can readily distinguish between isomers such as substituted benzoic acids, phenylacetic acids, and methyl benzoates. The presence of unique, high-abundance diagnostic ions for each structural class provides a reliable method for their unambiguous identification, underscoring the indispensable role of mass spectrometry in modern chemical analysis.

References
  • Selective Oxidation of Halophenols Catalyzed by an Artificial Miniaturized Peroxidase. (2023). MDPI.
  • Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]

  • Fragmentation Processes - Structure Determination of Organic Compounds. (n.d.). Pharmacy 180. Available at: [Link]

  • Fragmentation (mass spectrometry). (2024). Wikipedia. Available at: [Link]

  • Mass Spectrometry: Aromatic Compound Fragmentation. (2024). JoVE. Available at: [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). In A. D. T. (Ed.). Available at: [Link]

  • Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (2012). PMC. Available at: [Link]

  • Mass Spectrometry: Fragmentation. (n.d.). University of Arizona. Available at: [Link]

  • 5.2 Mass Spectrometry. (2014). Chemistry LibreTexts. Available at: [Link]

  • Fragmentation Giving Resonance-Stabilized Cations. (2024). Read Chemistry. Available at: [Link]

  • FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. (n.d.). Chemguide. Available at: [Link]

  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. (2023). MDPI. Available at: [Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) (Fall 2018). (2018). St. Francis Xavier University. Available at: [Link]

  • Benzoic acid, 2-bromo-. (n.d.). NIST WebBook. Available at: [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Available at: [Link]

  • Mass Spectroscopy - Halo-isotopes. (2019). YouTube. Available at: [Link]

  • 17.12: Spectroscopy of Alcohols and Phenols. (2023). Chemistry LibreTexts. Available at: [Link]

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Safety Operating Guide

Navigating the Disposal of 2-Bromo-3-fluoro-6-methoxybenzaldehyde: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the fast-paced environment of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of ensuring the safety of our personnel and the protection of our environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Bromo-3-fluoro-6-methoxybenzaldehyde (CAS No. 1780200-30-7), a halogenated benzaldehyde derivative. Adherence to these procedures is not merely a matter of compliance but a cornerstone of our commitment to sustainable and safe science.

Part 1: Hazard Profile and Risk Assessment

Inferred Hazards:

  • Toxicity: Assumed to be harmful if swallowed, causing skin irritation, serious eye irritation, and potential respiratory irritation.[1][2][3] Halogenated organic compounds can exhibit significant toxicity, and absorption through the skin is a potential route of exposure.

  • Environmental Hazard: As a halogenated aromatic compound, it is expected to be persistent in the environment and potentially toxic to aquatic life. Such compounds are often classified as hazardous wastes under regulations like the Resource Conservation and Recovery Act (RCRA) in the United States.[4][5][6] Improper disposal, such as discarding down the drain, is strictly prohibited as it can contaminate water systems.[7][8]

  • Reactivity: While not expected to be explosive or pyrophoric, it may be incompatible with strong oxidizing agents, strong bases, and strong reducing agents. Mixing with incompatible materials in a waste container can lead to dangerous reactions.

A summary of the key data points for consideration is presented below.

Parameter Value / Classification Source / Rationale
CAS Number 1780200-30-7[9]
Physical State Solid
Chemical Class Halogenated Organic Compound[5][6][10]
Likely Health Hazards Acute Oral Toxicity (Harmful), Skin Irritant, Eye Irritant, Respiratory IrritantInferred from similar compounds[1][3][11]
Primary Disposal Route Incineration via Licensed Hazardous Waste ContractorBest practice for halogenated organics[10][12]
RCRA Consideration Likely falls under regulations for hazardous waste due to halogenation.[4][13][14]

Part 2: Pre-Disposal Procedures: Segregation and Containment

Proper disposal begins at the point of waste generation. The causality behind strict waste segregation is to prevent unintended chemical reactions and to ensure the waste stream is correctly profiled for final disposal by a certified facility.[7][10]

Step-by-Step Segregation Protocol:

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for "Halogenated Organic Solid Waste." The container must be made of a compatible material (e.g., high-density polyethylene - HDPE) and have a securely fitting lid.[8]

  • Accurate Labeling: As soon as the first waste is added, the container must be labeled with a hazardous waste tag.[8][15] The label must include:

    • The words "Hazardous Waste".[8]

    • The full chemical name: "this compound".

    • An accurate estimate of the quantity.

    • The accumulation start date.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

  • Log All Additions: Maintain a log sheet affixed to the container to record every addition of waste, including the chemical name, quantity, and date. This creates an auditable trail and is essential for the waste manifest.

  • Store in a Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation in a designated SAA, such as a laboratory fume hood.[7][16] The SAA must be clearly marked. The container should be placed within a secondary containment bin to mitigate risks from potential spills.[16]

  • Keep Container Closed: The waste container must remain closed at all times, except when actively adding waste.[4][8] This is a critical EPA regulation to prevent the release of volatile organic compounds (VOCs).

Part 3: Disposal Workflow for this compound

The following workflow provides a logical decision-making process for handling waste containing this compound. The ultimate disposal method for halogenated organic compounds is high-temperature incineration by a licensed environmental services contractor.[10][12] This method ensures the complete destruction of the molecule, preventing its release into the environment.

Caption: Decision workflow for the disposal of this compound.

Part 4: Spill Management Protocol

Accidents can happen, and a prepared response is critical to mitigating exposure and environmental release.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab and contact your institution's Environmental Health & Safety (EHS) office.

  • Don PPE: Before addressing the spill, don appropriate PPE, including double nitrile gloves, safety goggles, and a lab coat. For large spills, respiratory protection may be necessary.[17]

  • Containment: For a solid spill, carefully sweep up the material to avoid creating dust.[2] Place the collected material into your designated halogenated solid waste container.

  • Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the contaminated wipes into the same hazardous waste container.

  • Reporting: Report the incident to your laboratory supervisor and EHS office, regardless of the spill's size.

By adhering to this structured, scientifically-grounded disposal guide, researchers can ensure they are not only compliant with regulations but are also upholding the highest standards of laboratory safety and environmental stewardship.

References

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  • Guide to Chemical Waste Disposal in Chemistry Lab (USF) . (2023). University of South Florida. [Link]

  • HAZARDOUS WASTE SEGREGATION . Bucknell University. [Link]

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  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32 . eCFR :: Electronic Code of Federal Regulations. [Link]

  • RCRA FAQ: What is a Hazardous Waste Generator? . (2022). Lion Technology Inc. [Link]

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  • RCRA Hazardous Waste Training Requirements (40 CFR 262.17(a)(7)) . (2016). Lion Technology Inc. [Link]

  • Hazardous & Non-Hazardous Waste Management | RCRA | Online Training Certificate . (2024). OSHA Online Center. [Link]

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Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Bromo-3-fluoro-6-methoxybenzaldehyde

Author: BenchChem Technical Support Team. Date: February 2026

Handling halogenated and functionalized aromatic aldehydes like 2-Bromo-3-fluoro-6-methoxybenzaldehyde requires a meticulous approach to safety. This guide provides an in-depth, experience-driven protocol for personal protective equipment (PPE) selection and use, ensuring both personal safety and data integrity in your research. We will move beyond a simple checklist to explain the causality behind each procedural step, creating a self-validating system of laboratory safety.

Foundational Hazard Assessment: Understanding the Risks

Before handling any chemical, a thorough understanding of its specific hazards is paramount. Based on safety data for this compound and structurally similar benzaldehydes, the primary risks are:

  • Skin Irritation: The compound is classified as a skin irritant.[1][2][3][4][5][6] Direct contact can lead to redness, itching, and dermatitis.

  • Serious Eye Damage: This is a critical risk. The compound can cause serious, potentially irreversible, eye irritation or damage upon contact.[1][2][3][4][5][6][7]

  • Respiratory Tract Irritation: As a solid powder, the dust is an inhalation hazard that can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[1][2][3][5][6][7][8]

  • Acute Oral Toxicity: The substance is harmful if swallowed.[2][4][6][7]

Given these hazards, a multi-layered PPE strategy is not merely recommended; it is essential.

Core PPE Ensemble: Your Non-Negotiable Barrier

This foundational layer of PPE must be worn at all times when in the laboratory where this compound is handled, regardless of the specific task.

  • Laboratory Coat: A long-sleeved, properly fitted lab coat is the first line of defense. It should be buttoned completely to protect your street clothes and skin from incidental splashes or dust.[9][10]

  • Chemical Splash Goggles: Standard safety glasses are insufficient. Due to the risk of serious eye damage, chemical splash goggles that form a seal around the eyes are mandatory.[1][9][11] All eye protection must meet the ANSI Z.87.1 standard.[10]

  • Chemical-Resistant Gloves: Nitrile gloves are the standard choice for providing splash protection against a wide range of chemicals.[9][11] Always inspect gloves for tears or punctures before use. It is critical to understand that no glove material offers permanent protection; they provide a temporary barrier. For prolonged tasks, consider changing gloves periodically.

Task-Specific PPE Protocols: A Graded Approach to Safety

Different laboratory operations present varying levels of risk. The following step-by-step guidance details the necessary PPE for common procedures.

Procedure 1: Weighing and Solution Preparation

This stage presents the highest risk of dust inhalation.

  • Engineering Controls: Always handle the solid powder inside a certified chemical fume hood or a powder containment hood to minimize airborne particles.

  • Hand Protection: Wear two pairs of nitrile gloves (double-gloving). This practice provides an extra layer of protection and allows for the safe removal of the outer, potentially contaminated, glove without exposing your skin.

  • Eye/Face Protection: Continue to wear chemical splash goggles. If there is a significant risk of splashing while adding solvent, a face shield worn over the goggles is required.[9][10]

  • Respiratory Protection: When working within a fume hood, additional respiratory protection is typically not required. However, if engineering controls are not available or are insufficient, a NIOSH-approved N95 respirator is the minimum requirement to protect against irritating dusts.

Procedure 2: Active Reaction and Monitoring

During the reaction phase, the primary risks shift from dust inhalation to chemical splashes and potential exothermic events.

  • Engineering Controls: The reaction apparatus must be set up within a chemical fume hood.

  • Hand Protection: Single-layer nitrile gloves are generally sufficient, but they must be changed immediately upon any known contact with the chemical or solvents.[10]

  • Eye/Face Protection: Chemical splash goggles are mandatory.

  • Body Protection: A standard lab coat is required. For reactions with a higher risk of splashing or exotherms, a chemical-resistant apron worn over the lab coat provides an additional barrier.[9][11]

Procedure 3: Spill Management and Waste Disposal

An accidental spill requires an immediate and elevated level of protection.

  • Secure the Area: Alert colleagues and restrict access to the spill area.

  • Respiratory Protection: In the event of a significant spill of the solid, a respirator is required to prevent inhalation of the dust during cleanup.

  • Hand Protection: Wear heavy-duty nitrile or butyl rubber gloves over your standard nitrile gloves for enhanced chemical and puncture resistance.

  • Body Protection: A chemical-resistant apron or coverall should be worn over your lab coat.[12]

  • Cleanup: Use an appropriate spill kit to absorb the material. Sweep up solid material carefully to avoid creating dust.[2] All contaminated materials, including used PPE, must be collected in a sealed, properly labeled hazardous waste container.[1][2][3]

Data Presentation: PPE Summary by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash Goggles; Face Shield if splash risk.Double Nitrile GlovesLab CoatFume Hood (Required); N95 Respirator if hood is unavailable.
Running Reaction Chemical Splash GogglesSingle Nitrile Gloves (change frequently)Lab Coat; Chemical Apron for splash risk.Fume Hood (Required)
Handling Spills Chemical Splash Goggles & Face ShieldHeavy-Duty Nitrile or Butyl GlovesLab Coat & Chemical Apron/CoverallN95 Respirator (minimum)
Waste Disposal Chemical Splash GogglesNitrile GlovesLab CoatNot required if waste is properly contained.

Operational Plans and Disposal

Operational Workflow: The workflow for handling this chemical should always proceed from a state of highest protection (weighing) to routine handling, with PPE adjusted accordingly. Emergency shower and eyewash stations must be accessible and tested regularly.[8]

Disposal Plan: All disposable PPE that has come into contact with this compound must be treated as hazardous waste.

  • Gloves: Remove gloves using a technique that avoids skin contact with the outer surface and dispose of them immediately in a designated hazardous waste container.

  • Lab Coats: If a lab coat becomes grossly contaminated, it must be professionally decontaminated or disposed of as hazardous waste. Do not take contaminated lab coats home.[8][9]

  • Chemical Waste: Dispose of the chemical and any contaminated materials according to your institution's and local regulations in an approved waste disposal plant.[1][2][3]

Mandatory Visualization: PPE Selection Workflow

This diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection for this compound cluster_0 Initial Assessment cluster_1 Task Evaluation cluster_2 Required PPE Ensemble start Handling Chemical? ppe_base Core PPE: - Lab Coat - Splash Goggles - Nitrile Gloves start->ppe_base Always Start Here weighing Weighing Solid or Preparing Solution? reaction Running Reaction or Routine Handling? weighing->reaction No ppe_weigh Add: - Double Gloves - Fume Hood - Consider Face Shield weighing->ppe_weigh Yes spill Cleaning Spill? reaction->spill No reaction->ppe_base Yes (Core PPE Sufficient) ppe_spill Upgrade to: - Heavy-Duty Gloves - Face Shield - Chemical Apron - Respirator spill->ppe_spill ppe_base->weighing

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.